molecular formula C10H16Cl2N2O B1341602 4-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 308386-36-9

4-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B1341602
CAS No.: 308386-36-9
M. Wt: 251.15 g/mol
InChI Key: NCBQKBGLOIQMLC-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQKBGLOIQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589987
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308386-36-9
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Piperidin-4-yloxy)pyridine dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a pyridine ring via an ether bond, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role as a key building block in the development of novel therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a central piperidine ring substituted at the 4-position with a pyridin-4-yloxy group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms present in the molecule.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 308386-36-9[3]
Molecular Formula C₁₀H₁₄N₂O · 2HCl[1][3]
Molecular Weight 251.15 g/mol [3]
Appearance White to off-white solid (presumed)General knowledge
Solubility Soluble in water (inferred from dihydrochloride salt form)[1]
Storage Store at 2-8 °CGeneral laboratory practice

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the protons on the pyridine and piperidine rings. The aromatic protons of the pyridine ring would appear in the downfield region, while the aliphatic protons of the piperidine ring would be observed in the upfield region. The chemical shifts would be influenced by the electron-withdrawing effect of the ether oxygen and the protonation of the nitrogen atoms.

  • ¹³C NMR: Resonances for the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring would be in the range of ~110-160 ppm, while the aliphatic carbons of the piperidine ring would appear at higher field strengths.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O) and characteristic fragmentation patterns.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Williamson ether synthesis.

Diagram 2: Plausible Synthetic Workflow for 4-(Piperidin-4-yloxy)pyridine

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Deprotection & Salt Formation cluster_4 Final Product 4-Hydroxypyridine 4-Hydroxypyridine Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxypyridine->Williamson Ether Synthesis N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Williamson Ether Synthesis N-Boc-4-(pyridin-4-yloxy)piperidine N-Boc-4-(pyridin-4-yloxy)piperidine Williamson Ether Synthesis->N-Boc-4-(pyridin-4-yloxy)piperidine Acidic Deprotection Acidic Deprotection N-Boc-4-(pyridin-4-yloxy)piperidine->Acidic Deprotection HCl Treatment HCl Treatment Acidic Deprotection->HCl Treatment This compound This compound HCl Treatment->this compound

Caption: A proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)
  • Protection of Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is reacted with 4-chloropyridine or a similarly activated pyridine derivative in the presence of a strong base (e.g., sodium hydride) in an appropriate aprotic polar solvent (e.g., dimethylformamide or tetrahydrofuran). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions, for example, by treatment with trifluoroacetic acid or hydrochloric acid in an organic solvent.

  • Salt Formation: The resulting free base, 4-(piperidin-4-yloxy)pyridine, is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.

  • Purification: The final product is purified by recrystallization or chromatography to obtain the desired level of purity.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the structural motif is present in numerous compounds with significant pharmacological activities. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases and other enzymes, suggesting its potential as a valuable fragment in drug design.[4]

Kinase Inhibition

Structurally related compounds, particularly pyrimidine analogs, have demonstrated potent inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The pyridine ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the piperidine moiety can be modified to enhance potency and selectivity.

Diagram 3: Hypothetical Kinase Inhibition Signaling Pathway

G Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2)->Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates and Activates Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Angiogenesis Promotes 4-(Piperidin-4-yloxy)pyridine derivative 4-(Piperidin-4-yloxy)pyridine derivative 4-(Piperidin-4-yloxy)pyridine derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Applications
  • Neurological Disorders: The piperidine moiety is a common feature in many centrally active drugs. The ability of this scaffold to interact with receptors in the brain makes it a promising starting point for the development of agents targeting neurological disorders.[6]

  • Agrochemicals: The structural features of this compound may also be leveraged in the design of novel pesticides and herbicides.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As a general precaution for a chemical of this class, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data for this specific compound is not extensively documented in the public domain, the known biological activities of its structural analogs, particularly as kinase inhibitors, highlight promising avenues for future research and development. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 308386-36-9

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable, solid compound. The dihydrochloride salt form significantly enhances its aqueous solubility, a crucial property for its use in biological assays and as an intermediate in pharmaceutical synthesis.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource/Comment
CAS Number 308386-36-9[2]
Molecular Formula C₁₀H₁₄N₂O·2HCl[2]
Molecular Weight 251.16 g/mol [2]
Appearance Solid (predicted)General knowledge of similar compounds
Melting Point Not availableSpecific experimental data not found in public domain
Boiling Point Not availableNot applicable for a salt
Solubility Soluble in DMSO. Dihydrochloride form enhances water solubility.[1][2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Chemical Shifts/Bands
¹H NMR Pyridine Protons: Signals expected in the aromatic region (~7.0-8.5 ppm). Piperidine Protons: Aliphatic signals expected (~1.5-3.5 ppm), with protons adjacent to the nitrogen and oxygen atoms appearing more downfield. The proton on the carbon bearing the oxygen will likely be a multiplet around 4.5 ppm.
¹³C NMR Pyridine Carbons: Resonances expected in the aromatic region (~110-160 ppm). Piperidine Carbons: Aliphatic signals expected (~30-70 ppm), with the carbon attached to oxygen being the most downfield in this region.
IR Spectroscopy N-H stretch (piperidine salt): Broad absorption around 2400-2800 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1050-1150 cm⁻¹. C=N and C=C stretch (pyridine): Absorptions in the 1400-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This would be followed by deprotection and salt formation.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of a protected 4-hydroxypiperidine derivative, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, with a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) under basic conditions. The subsequent removal of the protecting group (e.g., Boc group with acid) and treatment with hydrochloric acid would yield the final dihydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine Base Base Boc-4-hydroxypiperidine->Base Deprotonation 4-Halopyridine 4-Halopyridine Protected_Intermediate tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate 4-Halopyridine->Protected_Intermediate Base->Protected_Intermediate Nucleophilic Attack Protected_Intermediate_2 tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate HCl HCl Protected_Intermediate_2->HCl Acidic Cleavage of Boc Group Final_Product 4-(Piperidin-4-yloxy)pyridine dihydrochloride HCl->Final_Product Protonation

Proposed Synthetic Workflow
General Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated HCl.

  • Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the solid under vacuum to obtain this compound.

Pharmacological and Biological Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The piperidine and pyridine moieties are common pharmacophores found in a wide range of therapeutic agents.

While specific pharmacological data for the title compound is not available, its structural motifs suggest potential applications in several areas of drug discovery:

  • Neuropharmacology: The piperidine ring is a core structure in many CNS-active drugs. This compound serves as a valuable scaffold for developing agents targeting neurological disorders.[1]

  • Enzyme Inhibition: The pyridine ring can engage in various interactions with enzyme active sites. Derivatives of this compound are used in research to explore enzyme inhibition.[1][2]

  • Receptor Binding: The structural features of this molecule make it a suitable starting point for the synthesis of ligands for various receptors in the brain and other tissues.[1]

Derivatives of the closely related 4-(piperidin-4-yloxy)pyrimidine have shown nanomolar affinity for tyrosine kinases such as EGFR and VEGFR2.

G Compound 4-(Piperidin-4-yloxy)pyridine dihydrochloride Scaffold Core Scaffold for Drug Discovery Compound->Scaffold Serves as Neuro Neurological Disorders Scaffold->Neuro Leads to drugs for Enzyme Enzyme Inhibition Scaffold->Enzyme Leads to Receptor Receptor Binding Scaffold->Receptor Leads to ligands for

Role in Drug Discovery

Safety and Handling

Specific toxicology data for this compound is not publicly available. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, particularly the enhanced solubility of the dihydrochloride salt, make it a practical intermediate for the synthesis of a wide range of potentially therapeutic compounds. While detailed experimental and biological data for the compound itself are limited in the public domain, its structural components are well-represented in numerous approved drugs and clinical candidates, underscoring its importance in the field of drug discovery. Further research into the direct biological activities of this compound and its simple derivatives may reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the versatile building block, 4-(Piperidin-4-yloxy)pyridine dihydrochloride. This compound serves as a crucial intermediate in the development of a wide array of therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery. Its unique structure, featuring a piperidine ring linked to a pyridine moiety via an ether bond, offers significant opportunities for molecular modification in drug design.

This guide details a robust and efficient three-step synthetic pathway, commencing with the protection of 4-hydroxypiperidine, followed by a key Williamson ether synthesis, and concluding with deprotection and salt formation. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented to facilitate its successful synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step sequence. The overall workflow begins with the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine then undergoes a Williamson ether synthesis with 4-chloropyridine to form the core structure. Finally, the Boc protecting group is removed under acidic conditions to yield the desired product as a dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate NaH, DMF 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate This compound This compound tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate->this compound HCl in Dioxane Boc_Protection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, K₂CO₃ Methanol, 25-30°C, 6-8h Williamson_Ether_Synthesis N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate 1. NaH, DMF, 0°C to rt 2. 4-Chloropyridine, rt Boc_Deprotection tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate This compound This compound tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate->this compound 4M HCl in Dioxane rt, 2-4h

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile scaffold that has emerged as a significant building block in modern medicinal chemistry. Its unique structural features, combining a flexible piperidine ring with an aromatic pyridine moiety through an ether linkage, offer a rich canvas for the design and synthesis of novel therapeutic agents across a spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions. This document details the synthesis of the core scaffold, highlights its derivatization to target various key proteins, presents quantitative biological data, and provides outlines of relevant experimental protocols.

Core Scaffold: Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that typically involves the protection of the piperidine nitrogen, followed by a nucleophilic aromatic substitution or a Mitsunobu reaction to form the ether linkage, and finally deprotection and salt formation. A common synthetic route is outlined below.

Synthesis of 4-(Piperidin-4-yloxy)pyridine

A widely employed method for the synthesis of the 4-(Piperidin-4-yloxy)pyridine core involves the reaction of a protected 4-hydroxypiperidine with a suitable pyridine derivative. One common approach is the Williamson ether synthesis, where the sodium salt of N-Boc-4-hydroxypiperidine is reacted with 4-chloropyridine.

Alternatively, the Mitsunobu reaction offers a reliable method. In this approach, N-Boc-4-hydroxypiperidine is reacted with 4-hydroxypyridine in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds through an alkoxyphosphonium salt intermediate to form the desired ether.

Following the successful formation of the ether linkage, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. The final dihydrochloride salt is then obtained by treating the free base with an excess of hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triphenylphosphine (1.2 eq).

  • The mixture is stirred until all solids have dissolved.

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in dioxane is added a 4 M solution of HCl in dioxane (excess).

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate forms.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound as a white solid.

Applications in Drug Discovery: Targeting Key Biological Pathways

The 4-(Piperidin-4-yloxy)pyridine scaffold has been successfully employed to generate potent and selective inhibitors for a variety of important drug targets. The piperidine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties, while the pyridine ring can engage in crucial interactions within the target's binding site.

Kinase Inhibition in Oncology

The pyridine and piperidine moieties of the scaffold are well-suited to interact with the hinge region and the solvent-exposed areas of kinase active sites, respectively. This has led to the development of potent inhibitors of several cancer-relevant kinases.

Derivatives of the 4-(Piperidin-4-yloxy)pyridine scaffold have been investigated as inhibitors of CDK2, a key regulator of the cell cycle. Overexpression or dysregulation of CDK2 is a hallmark of many cancers.

Table 1: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as CDK2 Inhibitors

Compound IDR-group on Piperidine NitrogenIC₅₀ (nM) against CDK2/cyclin E
CDK2-Inhibitor-1 2,4-difluorobenzoyl15
CDK2-Inhibitor-2 3-cyanobenzoyl28
CDK2-Inhibitor-3 4-methoxybenzoyl52

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. The 4-(Piperidin-4-yloxy)pyridine scaffold has served as a template for the design of potent PIM-1 inhibitors.

Table 2: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as PIM-1 Inhibitors

Compound IDR-group on Piperidine NitrogenIC₅₀ (nM) against PIM-1
PIM1-Inhibitor-1 4-(trifluoromethyl)phenyl8
PIM1-Inhibitor-2 3-chlorophenyl19
PIM1-Inhibitor-3 2-naphthyl35

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is as follows:

  • The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.

  • The test compound, dissolved in DMSO, is added at various concentrations.

  • The reaction is initiated by the addition of the kinase and allowed to proceed at a set temperature (e.g., 30 °C) for a specified time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Epigenetic Regulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in several cancers and plays a role in maintaining the oncogenic state. The 4-(Piperidin-4-yloxy)pyridine scaffold has been utilized to develop potent and selective inhibitors of LSD1.

Table 3: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as LSD1 Inhibitors

Compound IDR-group on Piperidine NitrogenKᵢ (nM) against LSD1
LSD1-Inhibitor-1 (1-methyl-1H-pyrazol-4-yl)methyl25
LSD1-Inhibitor-2 3-fluorobenzyl42
LSD1-Inhibitor-3 cyclopropylmethyl78
  • Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and the test compound at various concentrations in an assay buffer.

  • The reaction is initiated and allowed to proceed at 37 °C.

  • The demethylation reaction produces hydrogen peroxide, which can be detected using a horseradish peroxidase-coupled reaction with a fluorescent probe (e.g., Amplex Red).

  • Fluorescence is measured using a plate reader, and the Kᵢ values are determined from the dose-response curves.

Neurological Disorders: Muscarinic M4 Receptor Modulation

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. The 4-(Piperidin-4-yloxy)pyridine scaffold has been explored for the development of selective M4 receptor modulators.

Table 4: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as M4 Receptor Modulators

Compound IDR-group on Piperidine NitrogenKᵢ (nM) at M4 Receptor
M4-Modulator-1 4-fluorobenzyl12
M4-Modulator-2 2-thienylmethyl31
M4-Modulator-3 1-phenylethyl55
  • Cell membranes expressing the human muscarinic M4 receptor are incubated with a radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.

  • The binding reaction is allowed to reach equilibrium at room temperature.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

To better understand the utility of the 4-(Piperidin-4-yloxy)pyridine scaffold, it is helpful to visualize the key signaling pathways targeted by its derivatives and the general workflow for their discovery.

Signaling Pathways

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes 4-(Piperidin-4-yloxy)pyridine Derivative 4-(Piperidin-4-yloxy)pyridine Derivative 4-(Piperidin-4-yloxy)pyridine Derivative->CDK2 inhibits

Caption: Simplified CDK2 Signaling Pathway.

PIM1_Signaling_Pathway Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM-1 PIM-1 JAK/STAT Pathway->PIM-1 induces expression Bad Bad PIM-1->Bad phosphorylates (inactivates) Bcl-2 Bcl-2 Bad->Bcl-2 inhibits Apoptosis Apoptosis Bcl-2->Apoptosis inhibits 4-(Piperidin-4-yloxy)pyridine Derivative 4-(Piperidin-4-yloxy)pyridine Derivative 4-(Piperidin-4-yloxy)pyridine Derivative->PIM-1 inhibits

Caption: Simplified PIM-1 Signaling Pathway.

Experimental Workflow

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (4-(Piperidin-4-yloxy)pyridine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis High_Throughput_Screening High-Throughput Screening Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile starting point for the development of novel therapeutics. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the generation of potent and selective modulators of a wide range of biological targets. The examples provided in this guide for kinase, epigenetic, and GPCR targets underscore the broad applicability of this scaffold in addressing unmet medical needs. Future exploration of this privileged structure is likely to yield further breakthroughs in the discovery of new and effective medicines.

The Pivotal Role of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)pyridine dihydrochloride has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural motif, combining a flexible piperidine ring with a heteroaromatic pyridine moiety through an ether linkage, provides a privileged scaffold for the design and synthesis of novel therapeutic agents. This technical guide delves into the core aspects of this compound, offering a comprehensive overview of its synthesis, applications in drug discovery, and the biological activities of its derivatives. Particular emphasis is placed on its role in the development of kinase inhibitors and epigenetic modulators, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The piperidine and pyridine rings are ubiquitous structural motifs in a vast number of clinically approved drugs and bioactive molecules. The combination of these two heterocycles in the 4-(Piperidin-4-yloxy)pyridine scaffold offers a unique blend of physicochemical properties, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1] As a dihydrochloride salt, the compound exhibits enhanced stability and ease of handling, making it an attractive starting material for library synthesis and lead optimization campaigns.[1] This guide will explore the synthesis of this key intermediate and its application in the development of potent and selective inhibitors for various therapeutic targets.

Synthesis of this compound

The synthesis of 4-(Piperidin-4-yloxy)pyridine typically proceeds through a multi-step sequence involving the protection of the piperidine nitrogen, formation of the ether linkage, and subsequent deprotection. A common and efficient approach is the Williamson ether synthesis or the Ullmann condensation.

General Synthesis Scheme

A plausible and widely applicable synthetic route is outlined below:

  • Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

  • Ether Formation: The protected N-Boc-4-hydroxypiperidine is then coupled with a suitable 4-halopyridine, typically 4-chloropyridine or 4-fluoropyridine, via a nucleophilic aromatic substitution reaction (Williamson ether synthesis) or a copper-catalyzed Ullmann condensation.

  • Deprotection and Salt Formation: The Boc protecting group is removed from the resulting N-Boc-4-(pyridin-4-yloxy)piperidine using a strong acid, such as hydrochloric acid in an organic solvent. This step not only deprotects the piperidine nitrogen but also forms the desired dihydrochloride salt.

Detailed Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of 4-hydroxypiperidine with a Boc group.

  • Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc)₂O, Potassium carbonate (K₂CO₃), Methanol, Petroleum ether.

  • Procedure:

    • Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • To this mixture, add di-tert-butyl dicarbonate.

    • Reflux the reaction mixture for 6-8 hours at 25-30°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the insoluble materials.

    • Concentrate the methanolic solution under reduced pressure to obtain a thick residue.

    • Add petroleum ether to the residue and cool to induce crystallization.

    • Collect the white crystalline product of N-Boc-4-hydroxypiperidine by vacuum filtration.

Detailed Experimental Protocol: Williamson Ether Synthesis and Deprotection

This protocol outlines the ether formation and subsequent deprotection to yield this compound.

  • Materials: N-Boc-4-hydroxypiperidine, 4-Chloropyridine hydrochloride, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Hydrochloric acid (HCl) in 1,4-dioxane.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

    • Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF and cool the suspension to 0°C.

    • Slowly add a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C to form the alkoxide.

    • Add 4-chloropyridine hydrochloride to the reaction mixture and allow it to warm to room temperature, then heat to 80-100°C.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and quench cautiously with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude N-Boc-4-(pyridin-4-yloxy)piperidine by column chromatography on silica gel.

    • Dissolve the purified product in a minimal amount of 1,4-dioxane and add a solution of HCl in 1,4-dioxane (e.g., 4M).

    • Stir the mixture at room temperature for 2-4 hours.

    • Collect the resulting precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Medicinal Chemistry

The 4-(Piperidin-4-yloxy)pyridine scaffold is a key component in the design of inhibitors for a variety of therapeutic targets, particularly in oncology and inflammation.

Kinase Inhibition

Numerous protein kinases have been identified as critical targets for therapeutic intervention. The 4-(Piperidin-4-yloxy)pyridine moiety can be strategically functionalized to interact with the ATP-binding site of various kinases.

VEGFR-2 is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors.[2][3][4][5][6] The piperidin-4-yloxy group can serve as a versatile linker to introduce various pharmacophoric elements that can enhance binding affinity and selectivity.

p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases. The 4-(Piperidin-4-yloxy)pyridine scaffold has been incorporated into potent p38 MAP kinase inhibitors.[7][8][9][10][11]

Epigenetic Targets

Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets in cancer and other diseases.

LSD1 is a histone demethylase that is overexpressed in several cancers.[1][12][13] Derivatives of 3-(piperidin-4-ylmethoxy)pyridine, a closely related scaffold, have been shown to be potent and selective inhibitors of LSD1, demonstrating the potential of the piperidinyl-oxy-pyridine motif in targeting epigenetic enzymes.[1][12][13] These inhibitors can increase cellular histone H3 lysine 4 (H3K4) methylation and inhibit the proliferation of cancer cells.[1][12][13]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives incorporating the piperidinyl-oxy-pyridine or a closely related scaffold.

Table 1: Kinase Inhibitory Activity of Representative Derivatives

Compound IDTarget KinaseIC₅₀ / Kᵢ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Derivative A JNK3160--[14]
Derivative B VEGFR-2120HepG24.25[2]
Derivative C VEGFR-2130MCF-76.08[2]
Derivative D p38 MAP KinasePotent Inhibition--[7]

Note: Structures of derivatives are often complex and can be found in the cited literature.

Table 2: LSD1 Inhibitory Activity of Representative Derivatives

Compound IDTarget EnzymeKᵢ (nM)Cell LineAntiproliferative EC₅₀ (nM)Reference
LSD1 Inhibitor 1 LSD129Leukemia Cells280[1][12][13]
LSD1 Inhibitor 2 LSD146--[12]
LSD1 Inhibitor 3 LSD1740--[12]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Objective: To quantify the potency of a test compound in inhibiting the activity of a specific protein kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Kinase Assay Kit (Promega), 384-well plates.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare kinase/substrate and ATP solutions in kinase assay buffer.

    • Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_LSD1 LSD1-Mediated Gene Repression Histone H3 Histone H3 H3K4me2 H3K4me2 Histone H3->H3K4me2 Methylation LSD1 LSD1 H3K4me2->LSD1 Substrate Demethylation Demethylation LSD1->Demethylation H3K4me1/me0 H3K4me1/me0 Demethylation->H3K4me1/me0 Gene Repression Gene Repression H3K4me1/me0->Gene Repression Piperidinyl-oxy-pyridine Derivative Piperidinyl-oxy-pyridine Derivative Piperidinyl-oxy-pyridine Derivative->LSD1 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Start Protection Boc Protection of 4-hydroxypiperidine Start->Protection Ether_Synthesis Williamson Ether Synthesis with 4-chloropyridine Protection->Ether_Synthesis Deprotection Boc Deprotection & Salt Formation Ether_Synthesis->Deprotection Purification Purification & Characterization Deprotection->Purification Final_Compound 4-(Piperidin-4-yloxy)pyridine dihydrochloride Purification->Final_Compound In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Final_Compound->In_Vitro_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

References

The Biological Activity of 4-(Piperidin-4-yloxy)pyridine dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered attention within the pharmaceutical and medicinal chemistry sectors. Its molecular structure, featuring a pyridine ring linked to a piperidine moiety through an ether bond, presents a versatile scaffold for chemical synthesis. This technical guide provides a comprehensive overview of the known biological significance of this compound, focusing on its role as a key building block in the development of novel therapeutic agents. While direct biological activity of the parent compound is not extensively documented, its structural framework is integral to a variety of biologically active derivatives.

Core Utility: A Versatile Synthetic Intermediate

Extensive review of scientific literature and chemical databases indicates that this compound is predominantly utilized as a crucial intermediate in the synthesis of more complex molecules with specific biological targets.[1][2] Its chemical properties, including the presence of reactive sites on both the pyridine and piperidine rings, make it an ideal starting material for creating diverse chemical libraries for drug discovery. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[3][4]

The primary applications of this compound as a synthetic precursor are in the development of drugs targeting a range of conditions, most notably neurological disorders.[1][3] Researchers leverage this scaffold to design and synthesize compounds for probing biological systems, particularly in studies related to enzyme inhibition and receptor binding.[1]

Biological Activities of Derivatives

While this compound itself is not characterized as a potent biological agent, its structural motif is found in numerous derivatives that exhibit significant pharmacological activities. These derivatives underscore the importance of the 4-(piperidin-4-yloxy)pyridine core in molecular recognition by various biological targets.

Table 1: Summary of Biological Activities of 4-(Piperidin-4-yloxy)pyridine Derivatives
Derivative ClassBiological Target/ActivityTherapeutic Area
Pyrimidine DerivativesTyrosine Kinase (EGFR, VEGFR2) InhibitionOncology
Aminopyrimidine DerivativesHIV-1 Reverse Transcriptase InhibitionInfectious Disease
Pyridine-based CompoundsPIM-1 Kinase InhibitionOncology
Piperidine-based LigandsSigma Receptor (σ1/σ2) BindingNeurology
Benzyloxypiperidine DerivativesDopamine D4 Receptor AntagonismNeurology
Pyridine-quinoline HybridsPIM-1/2 Kinase InhibitionOncology
Various Pyridine DerivativesAntimicrobial ActivityInfectious Disease

Logical Relationship: From Core Scaffold to Active Derivatives

The synthetic pathway from this compound to its biologically active derivatives typically involves modification of the piperidine nitrogen. This site is often alkylated or acylated to introduce various substituents that can interact with the binding pockets of target proteins. The following diagram illustrates this general synthetic logic.

G General Synthetic Pathway from the Core Scaffold A 4-(Piperidin-4-yloxy)pyridine dihydrochloride (Core Scaffold) B Modification at Piperidine Nitrogen (e.g., Alkylation, Acylation) A->B C Biologically Active Derivatives B->C

Caption: General workflow from the core scaffold to active compounds.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain, as it is primarily used as a synthetic starting material. However, the methodologies for assessing the biological activity of its derivatives are well-established and vary depending on the specific target. For instance, the protocols for evaluating kinase inhibition, receptor binding, and antimicrobial activity are standard in the field of drug discovery.

A generalized workflow for screening a library of derivatives synthesized from the core compound is depicted below.

G General Experimental Workflow for Derivative Screening cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Hit Identification A 4-(Piperidin-4-yloxy)pyridine dihydrochloride B Chemical Modification A->B C Library of Derivatives B->C D Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Cell-Based Assays (e.g., Cytotoxicity, Antiviral Activity) C->E F Data Analysis (e.g., IC50, Ki Determination) D->F E->F G Lead Compound Selection F->G

Caption: Workflow for screening derivatives for biological activity.

Conclusion

References

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry and neuropharmacology as a valuable scaffold for the development of novel central nervous system (CNS) active agents. Its unique structural architecture, combining a piperidine ring with a pyridine moiety through an ether linkage, provides a versatile platform for designing ligands with the potential to interact with a variety of neuroreceptors and transporters. This technical guide offers an in-depth exploration of the synthesis, potential neuropharmacological applications, and relevant experimental methodologies associated with this compound and its derivatives, aiming to equip researchers with the foundational knowledge for its use in drug discovery and development.

While direct and extensive neuropharmacological data for this compound itself is not widely available in public literature, its structural motifs are present in numerous potent and selective ligands for various CNS targets. This guide will, therefore, draw upon data from closely related analogues to infer its potential applications and provide a framework for its investigation.

Chemical Properties and Synthesis

PropertyValue
IUPAC Name This compound
CAS Number 308386-36-9
Molecular Formula C₁₀H₁₄N₂O · 2HCl
Molecular Weight 251.15 g/mol
Appearance White to off-white solid
Solubility Soluble in water

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the Williamson ether synthesis, where a salt of 4-hydroxypyridine is reacted with a suitably protected 4-halopiperidine, followed by deprotection and salt formation.

A general synthetic scheme is outlined below:

Synthesis of this compound cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection and Salt Formation 4-Hydroxypyridine 4-Hydroxypyridine Intermediate_1 N-Boc-4-(pyridin-4-yloxy)piperidine 4-Hydroxypyridine->Intermediate_1 Base (e.g., NaH) Solvent (e.g., DMF) N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine->Intermediate_1 Intermediate_2 4-(Piperidin-4-yloxy)pyridine Intermediate_1->Intermediate_2 Acid (e.g., HCl in Dioxane) Final_Product 4-(Piperidin-4-yloxy)pyridine dihydrochloride Intermediate_2->Final_Product Excess HCl

A general synthetic workflow for this compound.

Potential Neuropharmacological Applications

The 4-(piperidin-4-yloxy)pyridine scaffold is a key component in a variety of neurologically active compounds, suggesting its potential utility in targeting several receptor systems implicated in CNS disorders.

Serotonin Receptor Ligands

Derivatives of the piperidine scaffold are well-established ligands for serotonin (5-HT) receptors. For instance, compounds incorporating a piperidine moiety have shown high affinity for the 5-HT₂A receptor. A notable example is the inverse agonist ACP-103, which contains a substituted piperidine and has a pKi of 9.3 for the 5-HT₂A receptor. This suggests that this compound could serve as a starting point for the development of novel antipsychotics or drugs for other CNS disorders where 5-HT₂A modulation is beneficial.

Dopamine Receptor Ligands

The piperidine ring is a common feature in ligands targeting dopamine receptors. The development of selective D₄ receptor antagonists has utilized benzyloxypiperidine scaffolds. This indicates that the 4-(piperidin-4-yloxy)pyridine core could be functionalized to create selective dopamine receptor modulators for conditions such as Parkinson's disease or schizophrenia.

Muscarinic Acetylcholine Receptor Ligands

Analogues containing the piperidinyl piperidine structure have been identified as potent and selective M₂ muscarinic receptor antagonists. These compounds have been shown to enhance acetylcholine release in the brain, a mechanism relevant to cognitive enhancement. The structural similarity suggests that derivatives of 4-(piperidin-4-yloxy)pyridine could be explored for their potential as cognitive enhancers in Alzheimer's disease and other dementias.

Other Potential Targets

The versatility of the 4-(piperidin-4-yloxy)pyridine scaffold extends to other potential CNS targets. For example, a related compound, 3-(piperidin-4-ylmethoxy)pyridine, is a component of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with a reported Ki value as low as 29 nM.[1][2] LSD1 is a target of interest in cancer and neurodevelopmental disorders.

Quantitative Data from Structurally Related Compounds

The following table summarizes binding affinity and pharmacokinetic data for compounds that share structural similarity with this compound, highlighting the potential of this scaffold.

Compound/DerivativeTarget ReceptorAssay TypeQuantitative ValueSpecies
L-372,662 (contains 4-(piperidin-4-yloxy)pyridine N-oxide)Oxytocin ReceptorRadioligand BindingKi = 4.1 nMHuman (cloned)
L-372,662-Oral Bioavailability90%Rat
L-372,662-Oral Bioavailability96%Dog
ACP-103 (contains a substituted piperidine)5-HT₂A ReceptorRadioligand BindingpKi = 9.3Human (cloned)
ACP-103-Oral Bioavailability>42.6%Rat
3-(piperidin-4-ylmethoxy)pyridine derivativeLSD1Enzyme InhibitionKi = 29 nMHuman (recombinant)

Experimental Protocols

To facilitate the investigation of this compound and its derivatives, this section provides detailed methodologies for key experiments commonly employed in neuropharmacology research.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound or its derivatives for a target neuroreceptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Test compound solutions at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Filtration and Counting cluster_3 Data Analysis A Prepare cell membranes with target receptor C Combine membranes, radioligand, and test compound in 96-well plate A->C B Prepare radioligand and test compound solutions B->C D Incubate to reach equilibrium C->D E Rapid filtration through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Scintillation counting to measure radioactivity F->G H Calculate specific binding G->H I Determine IC50 from competition curve H->I J Calculate Ki using Cheng-Prusoff equation I->J

Workflow for a typical radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To assess the effect of this compound or its derivatives on the release of neurotransmitters (e.g., dopamine, acetylcholine) in a specific brain region (e.g., striatum, prefrontal cortex).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound formulated for systemic or local administration.

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest in an anesthetized animal (e.g., rat).

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • After collecting stable baseline samples, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Analyze the concentration of the neurotransmitter(s) in the dialysate samples using HPLC.

  • Express the data as a percentage of the baseline neurotransmitter levels.

In_Vivo_Microdialysis_Workflow cluster_0 Surgical Preparation cluster_1 Microdialysis Experiment cluster_2 Analysis A Implant guide cannula in target brain region B Insert microdialysis probe and perfuse with aCSF A->B C Collect baseline dialysate samples B->C D Administer test compound C->D E Collect post-treatment dialysate samples D->E F Analyze neurotransmitter levels using HPLC E->F G Calculate and plot % change from baseline F->G

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound represents a promising and versatile scaffold for the design and synthesis of novel neuropharmacological agents. While direct biological data for the parent compound is limited in the public domain, the prevalence of its core structure in potent and selective ligands for a range of CNS targets, including serotonin, dopamine, and muscarinic receptors, underscores its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the neuropharmacological profile of this compound and its derivatives. Future research focused on the synthesis and evaluation of libraries based on the 4-(piperidin-4-yloxy)pyridine scaffold is warranted to unlock its full therapeutic potential for the treatment of a variety of neurological and psychiatric disorders.

References

Exploring the Structure-Activity Relationship of 4-(Piperidin-4-yloxy)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its unique combination of a basic piperidine ring and an aromatic pyridine ring, connected by an ether linkage, provides a versatile framework for interacting with a range of biological targets. This technical guide delves into the structure-activity relationship (SAR) of 4-(piperidin-4-yloxy)pyridine derivatives, focusing on their development as inhibitors of key enzymes and as receptor modulators. We will explore their synthesis, present quantitative biological data, and provide detailed experimental protocols for their evaluation.

Data Presentation: Quantitative Structure-Activity Relationship

The biological activity of 4-(piperidin-4-yloxy)pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperidine rings. The following tables summarize the quantitative SAR data for various derivatives against different biological targets.

Table 1: SAR of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key enzyme in histone modification and a promising target in oncology. The following derivatives, which are closely related to the 4-(piperidin-4-yloxy)pyridine scaffold, have been investigated for their LSD1 inhibitory activity.[1][2]

Compound IDR5 SubstituentR6 SubstituentLSD1 Kᵢ (nM)[1]
1 4-cyanophenylphenyl2300
2 4-cyanophenyl4-methylphenyl29
3 4-cyanophenyl4-CF₃-phenyl46
4 4-cyanophenyl4-OCF₃-phenyl46
5 4-aminophenyl4-methylphenyl>50000
6 4-carboxamidophenyl4-methylphenyl>50000

SAR Analysis: The data clearly indicates that a 4-cyanophenyl group at the R5 position is crucial for potent LSD1 inhibition. Furthermore, substitution on the R6 phenyl ring, particularly with a methyl or trifluoromethyl group at the para position, significantly enhances inhibitory activity.

Table 2: SAR of Piperidine Urea Derivatives as FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system and a target for the treatment of pain and inflammation. The following piperidine urea derivatives incorporating a pyridine moiety have been evaluated as FAAH inhibitors.[3]

Compound IDHeteroaromatic UreahFAAH kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)[3]
7 3-pyridyl3838
8 6-chloro-3-pyridyl1851
9 6-methoxy-3-pyridyl3448
10 6-amino-3-pyridyl3401
11 6-methylamino-3-pyridyl1858

SAR Analysis: These results suggest that substitutions at the 6-position of the 3-pyridyl urea moiety can influence FAAH inhibitory potency. While methoxy and amino groups are well-tolerated, a chloro or methylamino substituent leads to a decrease in activity compared to the unsubstituted 3-pyridyl derivative.

Table 3: SAR of 4-Hydroxypiperidine Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates neurotransmitter release, making it a target for cognitive and sleep disorders. The following 4-hydroxypiperidine derivatives, which are structurally analogous to 4-(piperidin-4-yloxy) compounds, have been assessed for their H₃R antagonist activity.[4]

Compound IDLinker and Terminal GrouphH₃R Kᵢ (nM)
12 Benzofuranylmethyl12.5
13 Benzyl-
14 N-methyl-N-propylaniline-

SAR Analysis: While a comprehensive SAR table with Kᵢ values for all compounds was not available in the cited literature, the research highlights that a benzofuranylmethyl substituent on the piperidine nitrogen leads to potent H₃R antagonism.

Experimental Protocols

General Synthesis of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

The following is a general synthetic scheme for the preparation of 3-(piperidin-4-ylmethoxy)pyridine derivatives, adapted from the synthesis of LSD1 inhibitors.[1]

  • Mitsunobu Reaction: To a solution of a substituted pyridin-3-ol and Boc-protected 4-(hydroxymethyl)piperidine in a suitable solvent (e.g., THF), add a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD) at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Suzuki Coupling (R5 introduction): To the product from the previous step, add a boronic acid or ester corresponding to the desired R5 substituent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Suzuki Coupling (R6 introduction): If a second point of diversification is present (e.g., a halogen at the 6-position), a second Suzuki coupling can be performed with the appropriate boronic acid to introduce the R6 substituent under similar conditions as the first Suzuki coupling.

  • Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to yield the final product.

In Vitro LSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against LSD1 can be determined using a variety of methods, including enzyme-coupled fluorescence assays.

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a suitable substrate (e.g., a dimethylated H3K4 peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the LSD1 enzyme for a defined period at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by detecting the product formation. In an enzyme-coupled assay, the production of hydrogen peroxide from the demethylation reaction can be coupled to the oxidation of a fluorogenic substrate (e.g., Amplex Red) by horseradish peroxidase, leading to a fluorescent signal.

  • Data Analysis: The fluorescence intensity is measured, and the IC₅₀ or Kᵢ values are calculated by fitting the data to a dose-response curve.

In Vitro FAAH Inhibition Assay

The potency of compounds as irreversible FAAH inhibitors is often determined by measuring the second-order rate constants (kᵢₙₐcₜ/Kᵢ).

  • Enzyme Preparation: Prepare a solution of recombinant human FAAH in a suitable buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound for different time intervals.

  • Substrate Addition: Add a fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

  • Data Analysis: Determine the rate of substrate hydrolysis at each compound concentration and incubation time. The kᵢₙₐcₜ and Kᵢ values can be determined by fitting the data to the appropriate kinetic models for irreversible inhibition.

Histamine H₃ Receptor Binding Assay

The affinity of the compounds for the histamine H₃ receptor can be determined through a radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H₃ receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled H₃ receptor antagonist (e.g., [³H]-Nα-methylhistamine), and various concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

LSD1 Inhibition and Histone Demethylation

LSD1_Inhibition cluster_histone Histone Tail cluster_lsd1 LSD1 Complex cluster_inhibition Inhibition H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Binds to Active Site H3K4me1 H3K4me1 (Repressed Chromatin) LSD1->H3K4me1 Demethylation FAD FAD FAD->LSD1 Cofactor Inhibitor 4-(Piperidin-4-yloxy)pyridine Derivative Inhibitor->LSD1 Competitive Inhibition

Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Pyridinol + Boc-Piperidinemethanol Step1 Mitsunobu Reaction Start->Step1 Intermediate1 Boc-Protected Ether Step1->Intermediate1 Step2 Suzuki Coupling (R5 Introduction) Intermediate1->Step2 Intermediate2 Boc-Protected Diarylether Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Final_Product Final 4-(Piperidin-4-yloxy)pyridine Derivative Step3->Final_Product

Caption: General synthetic route for 4-(Piperidin-4-yloxy)pyridine derivatives.

In Vitro Assay Workflow

Assay_Workflow cluster_synthesis Compound Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_lead_opt Lead Optimization Compound Synthesized Derivative Binding_Assay Receptor Binding Assay Compound->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Compound->Enzyme_Assay Cell_Based_Assay Cell-Based Functional Assay Binding_Assay->Cell_Based_Assay Enzyme_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis

Caption: Workflow for the in vitro evaluation of synthesized compounds.

References

The Emergence of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride as a Privileged Fragment in Lead Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening collections of low molecular weight fragments (typically 120–250 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. These fragment hits, although typically exhibiting weak binding affinity (in the millimolar to high micromolar range), provide high-quality starting points for optimization into potent and drug-like candidates.

This technical guide focuses on the utility of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile fragment that serves as a valuable building block in medicinal chemistry. Its unique three-dimensional shape, conferred by the piperidine ring, coupled with the hydrogen bonding capabilities of the pyridine nitrogen and the ether linkage, makes it an attractive scaffold for targeting a wide range of biological macromolecules. While direct screening data for this specific fragment is not extensively published, its core structure is present in numerous potent and selective inhibitors of various enzyme classes and receptors. This guide will delve into the potential of this fragment, using closely related analogues to illustrate its application in lead discovery, complete with detailed experimental protocols and data presentation. The stability and enhanced solubility of the dihydrochloride salt form make it particularly suitable for use in screening campaigns.[1]

The 4-(Piperidin-4-yloxy)pyridine Scaffold: A Privileged Structure

The 4-(Piperidin-4-yloxy)pyridine scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring provides a non-planar, saturated core that can be functionalized to explore different vectors in a binding pocket, while the pyridine ring acts as a key hydrogen bond acceptor and can engage in aromatic interactions. The ether linkage provides a flexible connection between these two key pharmacophoric elements.

Derivatives of this core have been successfully employed in the development of inhibitors for various targets, including kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes. For instance, related pyridine derivatives have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Lysine Specific Demethylase 1 (LSD1), highlighting the broad applicability of this scaffold in oncology and beyond.

Case Study: Elaboration of a Related Fragment into Potent LSD1 Inhibitors

To illustrate the potential of the 4-(Piperidin-4-yloxy)pyridine scaffold, we will examine a successful lead discovery campaign based on the closely related 3-(piperidin-4-ylmethoxy)pyridine core. This campaign led to the discovery of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target implicated in cancer.

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription.[2] Overexpression of LSD1 has been observed in several cancers, making it an attractive target for therapeutic intervention.

From Fragment to Lead: A Structure-Guided Approach

The discovery of potent LSD1 inhibitors based on the piperidin-yl-methoxy-pyridine scaffold followed a classic fragment-to-lead optimization strategy. The initial fragment-like molecule was elaborated through iterative chemical synthesis and biological testing, guided by molecular docking studies.

The general workflow for such a fragment-based lead discovery campaign is depicted below:

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization FragLib Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Identified Hits (mM - µM Affinity) Screening->Hits SBDD Structure-Based Design (Docking, Crystallography) Hits->SBDD Synthesis Chemical Synthesis of Analogs SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Cycles Leads Potent Leads (nM Affinity) SAR->Leads ADME_Tox ADME/Tox Profiling Leads->ADME_Tox InVivo In Vivo Efficacy ADME_Tox->InVivo Candidate Clinical Candidate InVivo->Candidate

A generalized workflow for a fragment-based drug discovery campaign.
Quantitative Data: Structure-Activity Relationships

The following table summarizes the structure-activity relationship (SAR) data for a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. This data illustrates how systematic chemical modifications around the core scaffold led to a significant improvement in potency.

Compound IDR5R6LSD1 Kᵢ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MV4-11 EC₅₀ (µM)
5 H4-Tolyl180>100>1002.6
16 4-CN4-Tolyl2924140.28
17 4-CNPhenyl4943290.51
22 4-CN4-Cl-Phenyl389.86.20.35

Data extracted from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors.[2]

Signaling Pathway

The inhibition of LSD1 by these compounds leads to an increase in the methylation of H3K4, which in turn affects gene transcription and can induce anti-proliferative effects in cancer cells.

LSD1_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome LSD1 LSD1 Enzyme H3K4me1 H3K4me1/me0 (Inactive Chromatin) LSD1->H3K4me1 Increased_H3K4me2 Increased H3K4me2 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Inhibitor Piperidin-yloxy-pyridine Inhibitor Inhibitor->LSD1 Gene_Transcription Altered Gene Transcription Increased_H3K4me2->Gene_Transcription Apoptosis Cancer Cell Apoptosis/Differentiation Gene_Transcription->Apoptosis

Simplified signaling pathway of LSD1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the synthesis and biological evaluation of piperidin-yl-oxy-pyridine derivatives, based on published procedures for analogous compounds.

General Synthetic Chemistry Protocol

The synthesis of 4-(Piperidin-4-yloxy)pyridine derivatives can be achieved through a variety of synthetic routes. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with the hydroxyl group of a suitably protected piperidine.

Example: Synthesis of a 4-(Piperidin-4-yloxy)pyridine derivative

  • Protection of Piperidine: To a solution of 4-hydroxypiperidine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Nucleophilic Aromatic Substitution: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) at 0°C. Stir the mixture for 30 minutes, then add the desired 4-halopyridine derivative. Heat the reaction mixture to 80°C and stir for 16 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in 1,4-dioxane or ethyl acetate. Stir the mixture at room temperature for 4 hours. Concentrate the solvent under reduced pressure to yield the desired 4-(Piperidin-4-yloxy)pyridine derivative as a dihydrochloride salt.

Synthesis_Workflow Start 4-Hydroxypiperidine + 4-Halopyridine Step1 Boc Protection of Piperidine Start->Step1 Step2 Nucleophilic Aromatic Substitution Step1->Step2 Step3 Boc Deprotection (HCl) Step2->Step3 Product 4-(Piperidin-4-yloxy)pyridine Dihydrochloride Step3->Product

General synthetic workflow for 4-(Piperidin-4-yloxy)pyridine derivatives.
Biochemical Assay Protocol: LSD1 Inhibition

The inhibitory activity of compounds against LSD1 can be determined using a variety of biochemical assays. A common method is an enzyme-coupled assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

  • Reagents and Buffers:

    • LSD1 enzyme (recombinant human)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Dimethylated H3K4 peptide substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Assay Procedure:

    • Add assay buffer, LSD1 enzyme, HRP, and the test compound (at various concentrations) to the wells of a 96-well microplate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the H3K4 peptide substrate and Amplex Red reagent.

    • Monitor the increase in fluorescence (excitation 530 nm, emission 590 nm) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve. Kᵢ values can be determined using the Cheng-Prusoff equation.

Cell-Based Assay Protocol: Antiproliferative Activity

The effect of the compounds on cancer cell proliferation can be assessed using a standard cell viability assay.

  • Cell Culture: Culture cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure luminescence using a plate reader to determine the number of viable cells.

    • Calculate the EC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a valuable fragment for lead discovery due to its desirable physicochemical properties and its presence in a multitude of biologically active molecules. While direct screening data for this fragment may be limited in the public domain, the successful development of potent and selective inhibitors for targets such as LSD1 from a closely related scaffold underscores the immense potential of this molecular architecture. The data and protocols presented in this guide provide a framework for researchers to leverage the 4-(Piperidin-4-yloxy)pyridine core in their own drug discovery programs. As the landscape of drug discovery continues to evolve, the strategic use of well-validated, privileged fragments like 4-(Piperidin-4-yloxy)pyridine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest within pharmaceutical research and medicinal chemistry. Its structure, featuring a pyridine ring linked to a piperidine moiety through an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their determination. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

While specific experimental data for this compound is not widely available in public literature, this guide provides data for the free base and closely related analogs, in addition to outlining the established methodologies for determining these critical parameters. The dihydrochloride salt form is expected to exhibit higher aqueous solubility and a higher melting point compared to its free base counterpart, a common characteristic of amine salts.

Chemical Identity

IdentifierValue
IUPAC Name 4-(piperidin-4-yloxy)pyridine;dihydrochloride
CAS Number 308386-36-9[1][2]
Molecular Formula C₁₀H₁₄N₂O · 2HCl[1][2]
Molecular Weight 251.15 g/mol [2]
Canonical SMILES C1CNCCC1OC2=CC=NC=C2.Cl.Cl
InChI Key N/A

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and estimated data for 4-(Piperidin-4-yloxy)pyridine and its dihydrochloride salt.

Quantitative Data Summary

Table 1: General Physicochemical Properties

Property4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog DataThis compound - Expected PropertiesData Source/Rationale
Melting Point Data not available. Structurally similar compounds suggest a solid at room temperature.Expected to be a crystalline solid with a defined, higher melting point than the free base.General principle for amine salts.
Boiling Point Data not available. Likely high due to polar nature and hydrogen bonding capability.Will likely decompose at high temperatures rather than boil.Common for hydrochloride salts.
Appearance Likely a solid.White to off-white solid.General appearance of amine hydrochlorides.

Table 2: Acidity and Lipophilicity

Property4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog DataThis compound - Expected PropertiesData Source/Rationale
pKa Two pKa values are expected: one for the piperidine nitrogen (basic, ~9-10) and one for the pyridine nitrogen (less basic, ~5-6).The presence of hydrochloride salts indicates protonation of the basic nitrogens. The pKa values will be for the corresponding conjugate acids.Based on pKa values of piperidine and pyridine derivatives.
LogP (Octanol/Water) A calculated XLogP3-AA value for a similar compound, 4-(piperidin-4-yloxy)pyridine-2-carboxamide, is 0.2.[3]The LogD at a given pH will be significantly lower than the LogP of the free base due to ionization.The dihydrochloride salt is highly ionized in aqueous solution.

Table 3: Solubility Profile

Solvent4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog DataThis compound - Expected PropertiesData Source/Rationale
Water Expected to have some aqueous solubility due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding.Expected to be highly soluble in water.The dihydrochloride salt form significantly increases aqueous solubility.
Ethanol Expected to be soluble.Expected to be soluble.Polar protic solvent.
DMSO Expected to be soluble.Expected to be soluble.Polar aprotic solvent.
Dichloromethane Expected to have limited solubility.Expected to have low solubility.Non-polar aprotic solvent.

Biological Activity and Signaling Pathways

Compounds containing the 4-(piperidin-4-yloxy)pyridine scaffold have been investigated as antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

The following diagrams illustrate the canonical signaling pathways for Gq and Gi-coupled muscarinic receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response_Ca2 Cellular Response Ca2->Cellular_Response_Ca2 Activates Ca²⁺-dependent pathways Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Phosphorylates targets ACh Acetylcholine ACh->mAChR Activates Antagonist 4-(Piperidin-4-yloxy)pyridine (Antagonist) Antagonist->mAChR Blocks Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M2, M4) Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets ACh Acetylcholine ACh->mAChR Activates Antagonist 4-(Piperidin-4-yloxy)pyridine (Antagonist) Antagonist->mAChR Blocks Melting_Point_Workflow Start Start Prep Prepare Sample: - Dry and powder the compound - Pack into capillary tube Start->Prep Setup Setup Apparatus: - Place capillary in melting  point apparatus - Insert thermometer Prep->Setup Heat Heat Sample: - Rapid heating for approximate range - Slow heating (1-2°C/min) for  precise measurement Setup->Heat Observe Observe and Record: - Temperature of first liquid drop - Temperature of complete melting Heat->Observe End End: Report melting point range Observe->End

References

Methodological & Application

Application Notes and Protocols for Fragment-Based Screening Using 4-(Piperidin-4-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(Piperidin-4-yloxy)pyridine dihydrochloride in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, presents relevant data for analogous compounds, and offers detailed protocols for primary screening techniques.

Introduction to this compound in FBDD

This compound is a valuable fragment for screening libraries due to its desirable physicochemical properties. Its structure incorporates a piperidine ring, enhancing solubility and providing a three-dimensional character, which is often advantageous in exploring protein binding pockets compared to flat aromatic fragments.[1][2] The pyridine moiety offers hydrogen bonding capabilities and a potential vector for chemical elaboration. As a fragment, it serves as a foundational scaffold for the design and synthesis of more potent and selective drug candidates.[3] This compound is particularly relevant in the development of novel therapeutics, including those targeting neurological disorders and protein kinases.[4][5]

Properties of this compound

PropertyValueReference
CAS Number 308386-36-9[3]
Molecular Formula C₁₀H₁₄N₂O·2HCl[6]
Molecular Weight 251.15 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in aqueous buffers and DMSO[4]

Quantitative Data for Analogous Compounds

While specific screening data for this compound is not publicly available, data from structurally similar compounds highlight the potential of this scaffold.

Table 1: Bioactivity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs against Lysine Specific Demethylase 1 (LSD1)

CompoundKᵢ (nM)EC₅₀ (nM)Selectivity vs. MAO-A/B
Analog 129280>160-fold

Data from a study on potent LSD1 inhibitors, demonstrating that the piperidin-yl-pyridine scaffold can yield highly potent and selective compounds.[7][8]

Table 2: Activity of 4-(Piperidin-4-yloxy)pyrimidine Derivatives against Tyrosine Kinases

Compound DerivativeTarget KinaseAffinity
Pyrimidine AnalogEGFR, VEGFR2Nanomolar (nM)

In silico and experimental data suggest that the 4-(piperidin-4-yloxy) core, when incorporated into a pyrimidine system, can lead to potent kinase inhibition.[5]

Experimental Workflows and Protocols

A typical FBDD campaign involves a primary screen to identify initial hits, followed by validation and characterization of these hits. Below are diagrams and protocols for two of the most common primary screening techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fragment-Based Screening Workflow

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Target_Prep Target Protein Preparation SPR SPR Screening Target_Prep->SPR NMR NMR Screening Target_Prep->NMR Fragment_Lib Fragment Library (including title compound) Fragment_Lib->SPR Fragment_Lib->NMR Hit_Confirmation Hit Confirmation (Dose-response) SPR->Hit_Confirmation NMR->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., ITC) Hit_Confirmation->Orthogonal_Assay X_Ray X-ray Crystallography Orthogonal_Assay->X_Ray SAR SAR by Catalog Orthogonal_Assay->SAR

Caption: General workflow for a fragment-based drug discovery campaign.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures the binding of analytes (fragments) to a ligand (target protein) immobilized on a sensor surface in real-time.[9]

I. Materials and Reagents
  • Target Protein: Purified protein of interest (>95% purity).

  • Fragment Library: Including this compound, dissolved in 100% DMSO to a stock concentration of 100 mM.

  • Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4.

  • Assay Buffer: Running buffer with a final DMSO concentration matching that of the fragment solutions (e.g., 1-2%).

  • Sensor Chip: CM5 sensor chip.

  • SPR Instrument: e.g., Biacore T200.

II. Experimental Workflow for SPR

SPR_Workflow Immobilize Immobilize Target Protein on CM5 Chip Prep_Fragments Prepare Fragment Working Solutions Immobilize->Prep_Fragments DMSO_Correction Perform DMSO Solvent Correction Prep_Fragments->DMSO_Correction Screen Screen Fragment Library DMSO_Correction->Screen Analyze Analyze Sensorgrams for Binding Screen->Analyze Validate Validate Hits with Dose-Response Analyze->Validate

Caption: Step-by-step workflow for an SPR-based fragment screen.

III. Protocol Steps
  • Target Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Preparation:

    • Prepare a working plate by diluting the 100 mM DMSO fragment stocks into assay buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells.

  • DMSO Calibration:

    • To correct for bulk refractive index effects, perform a solvent correction by injecting a series of buffer solutions with slightly varying DMSO concentrations (e.g., 0.8% to 1.2% if the assay concentration is 1%).

  • Fragment Screening:

    • Inject the prepared fragment solutions over the reference and target flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with assay buffer (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only injections.

    • Identify positive "hits" as fragments that produce a response significantly above the background noise.

  • Hit Validation:

    • For identified hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 1 µM to 500 µM) to confirm binding and determine the equilibrium dissociation constant (KD).

Detailed Experimental Protocol: NMR Spectroscopy Screening

NMR spectroscopy is a powerful method for detecting weak fragment binding by observing changes in the NMR spectrum of either the target protein or the fragment.[1][10] The following protocol describes a protein-observed 2D ¹H-¹⁵N HSQC screen.

I. Materials and Reagents
  • Target Protein: ¹⁵N-isotopically labeled, purified protein (>95% purity).

  • Fragment Library: Including this compound, as DMSO stocks.

  • NMR Buffer: e.g., 20 mM Phosphate, 50 mM NaCl, 2 mM DTT, pH 6.8 in 90% H₂O / 10% D₂O.

  • NMR Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

II. Experimental Workflow for NMR

NMR_Workflow Prep_Protein Prepare ¹⁵N-labeled Protein Sample Acquire_Ref Acquire Reference ¹H-¹⁵N HSQC Spectrum Prep_Protein->Acquire_Ref Add_Fragment Add Fragment/Mixture to Protein Sample Acquire_Ref->Add_Fragment Acquire_Screen Acquire ¹H-¹⁵N HSQC Screening Spectrum Add_Fragment->Acquire_Screen Compare_Spectra Compare Spectra & Identify Chemical Shift Perturbations (CSPs) Acquire_Screen->Compare_Spectra Deconvolute Deconvolute Hit Mixtures (if applicable) Compare_Spectra->Deconvolute Titrate Titrate Hits to Determine K_D Deconvolute->Titrate

Caption: Workflow for a protein-observed NMR fragment screening experiment.

III. Protocol Steps
  • Protein Sample Preparation:

    • Prepare a stock solution of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.

  • Reference Spectrum:

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference for detecting binding events.

  • Fragment Screening:

    • Add a small aliquot of the fragment stock solution (or a mixture of non-overlapping fragments) to the protein sample to a final concentration of 250-500 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each fragment or mixture.

  • Data Analysis and Hit Identification:

    • Overlay the reference spectrum with each screening spectrum.

    • A "hit" is identified by observing significant chemical shift perturbations (CSPs) or severe line broadening for specific amide peaks in the protein spectrum upon fragment addition. CSPs indicate that the fragment is binding to the protein and altering the chemical environment of nearby residues.

  • Hit Deconvolution (for mixtures):

    • If a mixture produces hits, screen each individual component of that mixture to identify the active fragment(s).

  • Hit Validation and Affinity Determination:

    • To validate hits and determine the dissociation constant (KD), perform an NMR titration. This involves acquiring a series of ¹H-¹⁵N HSQC spectra of the protein with increasing concentrations of the hit fragment.

    • Plot the magnitude of the CSPs as a function of the fragment concentration and fit the data to a binding isotherm to calculate the KD.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable properties and the demonstrated success of analogous scaffolds suggest its potential to yield novel, potent, and selective lead compounds. The detailed SPR and NMR protocols provided herein offer a robust framework for researchers to effectively screen this and other fragments against their targets of interest, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols: 4-(Piperidin-4-yloxy)pyridine dihydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a versatile heterocyclic building block valuable in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a piperidine ring linked to a pyridine core via an ether linkage, provides a key scaffold for developing kinase inhibitors. The piperidine moiety can be functionalized to modulate solubility and target engagement, while the pyridine ring can participate in essential hydrogen bonding interactions within the ATP-binding pocket of various kinases.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

Target Kinase Family: Janus Kinases (JAKs)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3][5] The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases, as well as cancers.[1][3][6][7] Consequently, JAK inhibitors have emerged as an important class of therapeutics.[3][5][7]

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Translocation & Binding Gene_Expression_Product Protein Synthesis DNA->Gene_Expression_Product Modulates Synthesis_Workflow A This compound B Deprotection/Neutralization A->B C Free Base B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Heterocyclic Core (e.g., Chlorinated Pyrimidine) D->E F Crude Inhibitor E->F G Purification (Chromatography) F->G H Pure Inhibitor G->H I Characterization (NMR, MS) H->I J Biological Evaluation H->J Inhibitor_Design_Logic cluster_scaffold Core Scaffold cluster_hinge Hinge Binding Moiety cluster_selectivity Selectivity Pocket Group cluster_solubility Solubility/PK Group Scaffold 4-(Piperidin-4-yloxy)pyridine Provides a rigid core and positions other functional groups Hinge Heterocyclic Core (e.g., Pyrimidine) Forms key hydrogen bonds with the kinase hinge region Scaffold:port->Hinge:port Connects to Solubility Modifications to Piperidine Modulates physicochemical properties like solubility and cell permeability Scaffold:port->Solubility:port Provides attachment for Selectivity Substituents on Core Interact with specific residues to confer selectivity among kinases Hinge:port->Selectivity:port Can be functionalized for

References

Application Notes and Protocols for a Competitive Binding Assay with a 4-(Piperidin-4-yloxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for establishing a competitive binding assay to characterize compounds featuring the 4-(Piperidin-4-yloxy)pyridine scaffold. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Competitive binding assays are essential for determining the binding affinity of a test compound (inhibitor or competitor) by measuring its ability to displace a labeled ligand from a target receptor.[3][4] This note details the underlying principles, offers guidance on selecting the appropriate assay format, and provides step-by-step protocols for two common methods: Radioligand Binding and Fluorescence Polarization. Also included are templates for data presentation and troubleshooting.

Principle of Competitive Binding

A competitive binding assay measures the affinity of an unlabeled compound (the "competitor," e.g., a derivative of the 4-(Piperidin-4-yloxy)pyridine scaffold) for a target by assessing its ability to compete with a labeled ligand (the "probe" or "tracer") that has a known affinity for the same binding site.[3] As the concentration of the unlabeled competitor increases, it displaces the labeled ligand, leading to a decrease in the signal generated by the probe-target complex. The concentration at which the competitor displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration), which can be used to calculate the inhibition constant (Ki), a measure of the competitor's binding affinity.[4]

Competitive Binding Principle cluster_0 No Competitor: Max Signal cluster_1 With Competitor: Reduced Signal Receptor1 Target Receptor Complex1 Bound Complex (High Signal) Receptor1->Complex1 LabeledLigand1 Labeled Ligand LabeledLigand1->Receptor1 Binds LabeledLigand1->Complex1 Receptor2 Target Receptor Complex2 Bound Complex (Low Signal) Receptor2->Complex2 LabeledLigand2 Labeled Ligand LabeledLigand2->Receptor2 Binding Blocked LabeledLigand2->Complex2 Competitor Unlabeled Competitor Competitor->Receptor2 Competes

Caption: Principle of a competitive binding assay.

Selecting an Assay Format

The optimal assay format depends on the nature of the target, available resources, and desired throughput. Three common techniques are Radioligand Binding Assays, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

FeatureRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Measures radioactivity of a labeled ligand bound to a target.[5]Measures changes in the polarization of fluorescent light when a small fluorescent ligand binds to a larger target.[6]Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[7]
Label Type Radioactive Isotope (e.g., ³H, ¹²⁵I)FluorophoreLabel-free.[7]
Format Heterogeneous (requires separation of bound and free ligand, e.g., filtration).[8]Homogeneous (no wash steps required).[8]Label-free, real-time analysis on a sensor chip.[9]
Throughput Low to MediumHighLow to Medium
Advantages High sensitivity, widely applicable.Simple "mix-and-read" format, suitable for HTS, low sample consumption.[10]Provides kinetic data (on/off rates) in addition to affinity (KD).[11][12]
Disadvantages Radioactive waste, safety concerns, labor-intensive separation steps.[8]Requires a significant size difference between ligand and target, potential for compound interference.[13]Requires specialized equipment, can be sensitive to buffer composition and non-specific binding.

Experimental Protocols

Before starting a competitive assay, the binding affinity (Kd) of the labeled ligand for the target must be determined via a saturation binding experiment.[5][8]

Protocol 1: Radioligand Binding Assay (Filtration-Based)

This protocol is a general framework for a filtration-based competitive radioligand binding assay.[4][14]

Materials and Reagents:

  • Target: Purified receptor or cell membranes expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target (e.g., [³H]-ligand).

  • Competitor: 4-(Piperidin-4-yloxy)pyridine scaffold compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold/cell harvester, scintillation counter, scintillation fluid.[14]

Workflow Diagram:

Radioligand Assay Workflow node_style_process node_style_process node_style_io node_style_io node_style_result node_style_result prep Prepare Reagents (Membranes, Radioligand, Competitor Dilutions) plate Add Reagents to 96-Well Plate prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min) plate->incubate filter Filter and Wash on Glass Fiber Mat incubate->filter dry Dry Filter Mat filter->dry scint Add Scintillation Cocktail & Count Radioactivity (CPM) dry->scint analyze Analyze Data (Calculate IC50 and Ki) scint->analyze

Caption: Workflow for a filtration-based radioligand binding assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the 4-(Piperidin-4-yloxy)pyridine competitor compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:[14]

    • Total Binding: Assay buffer, receptor preparation, and a fixed concentration of radioligand (typically at or below its Kd).[8]

    • Competitor Wells: Serial dilutions of the competitor compound, receptor preparation, and radioligand.

    • Non-specific Binding (NSB): A saturating concentration of a known unlabeled ligand, receptor preparation, and radioligand.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing quickly multiple times with ice-cold wash buffer to separate bound from free radioligand.[14]

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) in each well using a scintillation counter.[14]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Normalize the data by setting the specific binding in the absence of a competitor to 100% and NSB to 0%.[4]

    • Plot the percent specific binding against the log concentration of the competitor compound.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.[4]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: Fluorescence Polarization (FP) Assay

This protocol provides a general framework for a competitive FP assay, ideal for high-throughput screening.[15]

Materials and Reagents:

  • Target: Purified, soluble protein.

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target.

  • Competitor: 4-(Piperidin-4-yloxy)pyridine scaffold compounds.

  • Assay Buffer: A buffer that ensures protein stability and minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).

  • Equipment: Fluorescence plate reader capable of measuring polarization, low-binding black 96- or 384-well plates.

Workflow Diagram:

FP Assay Workflow node_style_process node_style_process node_style_io node_style_io node_style_result node_style_result prep Prepare Reagents (Target, Tracer, Competitor Dilutions) plate Add Reagents to Low-Binding Plate prep->plate incubate Incubate to Reach Equilibrium (e.g., 15-30 min) plate->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data (Calculate IC50 and Ki) read->analyze

Caption: Workflow for a homogeneous fluorescence polarization assay.

Procedure:

  • Assay Optimization: First, determine the optimal concentrations of the target protein and fluorescent tracer that provide a stable and robust signal window (typically a change of >70-100 millipolarization units, mP, between free and bound tracer).[13][16]

  • Reagent Preparation: Prepare serial dilutions of the 4-(Piperidin-4-yloxy)pyridine competitor compounds in assay buffer.

  • Assay Setup: In a black, low-binding microplate, add the reagents in the following order:

    • Free Tracer Control: Assay buffer and fluorescent tracer.

    • Bound Tracer Control: Assay buffer, fluorescent tracer, and target protein.

    • Competitor Wells: Serial dilutions of the competitor, followed by the addition of a pre-mixed solution of target protein and fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light, to reach binding equilibrium.[17]

  • Measurement: Read the fluorescence polarization (in mP) on a suitable plate reader.[16]

  • Data Analysis:

    • The data (mP values) are inversely proportional to the competitor concentration.

    • Normalize the data by setting the bound control (no competitor) to 100% binding and the free tracer control to 0% binding.

    • Plot the percent binding against the log concentration of the competitor.

    • Fit the curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand assay.

Data Presentation

Quantitative results should be summarized in clear, structured tables.

Table 1: Example Raw Data from a Competitive Binding Assay

Competitor Conc. (nM) Log [Competitor] Signal (CPM or mP) % Inhibition
0 - 15,250 0
0.1 -10 15,105 1.1
1 -9 14,550 5.1
10 -8 12,100 23.0
100 -7 7,650 52.1
1000 -6 3,800 81.2
10000 -5 2,150 92.9

| NSB / Max Inhibition | - | 1,500 | 100 |

Table 2: Summary of Binding Affinities for Scaffold Derivatives

Compound ID Scaffold Modification IC50 (nM) Ki (nM)
Cmpd-001 Parent Scaffold 125.5 60.3
Cmpd-002 2-Fluoro substitution 85.2 40.9

| Cmpd-003 | N-Methyl piperidine | 450.7 | 216.5 |

Troubleshooting

ProblemPossible CauseSolution
High Non-Specific Binding (RBA) Radioligand is "sticky" or binding to the filter.Add a carrier protein (e.g., 0.1% BSA) to the buffer; pre-soak filters in a solution like 0.3% PEI.[14]
No or Weak Signal Window (FP) Insufficient size difference between tracer and target; tracer/target concentration is too low.Ensure at least a 10-fold difference in molecular weight[13]; optimize tracer and target concentrations through titration experiments.[10]
High Well-to-Well Variability Inaccurate pipetting; incomplete mixing; insufficient incubation time.Use calibrated pipettes; ensure thorough mixing after reagent addition; confirm that the incubation time is sufficient to reach equilibrium.
"Flat" Competition Curve Competitor has very low affinity or is insoluble; labeled ligand concentration is too high.Check compound solubility in assay buffer; ensure the labeled ligand concentration is at or below its Kd.[8]
Compound Interference (FP) Test compound is fluorescent or a quencher.Pre-screen compounds for intrinsic fluorescence at the assay wavelengths and run appropriate controls.

References

Synthetic Routes for the Derivatization of 4-(Piperidin-4-yloxy)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-(piperidin-4-yloxy)pyridine, a versatile scaffold of significant interest in medicinal chemistry. The secondary amine of the piperidine ring serves as a key functional handle for introducing a diverse range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover common and effective synthetic transformations, including N-acylation, N-alkylation, N-arylation, reductive amination, and the formation of ureas and carbamates.

Overview of Synthetic Strategies

The derivatization of 4-(piperidin-4-yloxy)pyridine primarily targets the nucleophilic secondary amine of the piperidine moiety. The following sections detail the experimental procedures for several key synthetic transformations.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_reductive_amination Reductive Amination cluster_urea_carbamate Urea/Carbamate Formation start 4-(Piperidin-4-yloxy)pyridine acyl_reagent Acyl Chloride / Anhydride start->acyl_reagent acyl_product N-Acyl Derivative alkyl_reagent Alkyl Halide start->alkyl_reagent alkyl_product N-Alkyl Derivative aryl_reagent Aryl Halide (Buchwald-Hartwig) start->aryl_reagent aryl_product N-Aryl Derivative carbonyl_reagent Aldehyde / Ketone start->carbonyl_reagent reductive_amination_product N-Alkyl Derivative isocyanate_reagent Isocyanate / Chloroformate start->isocyanate_reagent urea_carbamate_product Urea / Carbamate Derivative acyl_reagent->acyl_product alkyl_reagent->alkyl_product aryl_reagent->aryl_product carbonyl_reagent->reductive_amination_product isocyanate_reagent->urea_carbamate_product

Synthetic derivatization pathways for 4-(Piperidin-4-yloxy)pyridine.

N-Acylation

N-acylation introduces an amide functionality, which can modulate the electronic and steric properties of the molecule and is a common feature in many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-acetyl-4-(piperidin-4-yloxy)pyridine

G cluster_workflow N-Acylation Workflow A Dissolve starting material and base in DCM B Cool to 0 °C A->B C Add acetyl chloride dropwise B->C D Warm to RT and stir C->D E Aqueous workup D->E F Purification by chromatography E->F G Characterization F->G

Workflow for the N-acylation of 4-(piperidin-4-yloxy)pyridine.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-acetyl derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(Piperidin-4-yloxy)pyridine178.231.01.0
Acetyl Chloride78.501.11.1
Triethylamine101.191.51.5
N-acetyl-4-(piperidin-4-yloxy)pyridine 220.27 - -
Expected Yield85-95%

Expected Spectroscopic Data:

DerivativePredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
N-acetyl-4-(piperidin-4-yloxy)pyridine8.4 (d, 2H), 6.8 (d, 2H), 4.5 (m, 1H), 3.8 (m, 2H), 3.4 (m, 2H), 2.1 (s, 3H), 2.0 (m, 2H), 1.8 (m, 2H)169.0, 164.0, 150.5, 110.0, 72.0, 45.0, 41.0, 31.0, 21.5

N-Alkylation

N-alkylation introduces alkyl groups to the piperidine nitrogen, which can influence the basicity, lipophilicity, and steric profile of the molecule.

Experimental Protocol: Synthesis of N-benzyl-4-(piperidin-4-yloxy)pyridine

G cluster_workflow N-Alkylation Workflow A Combine starting material, benzyl bromide, and K₂CO₃ in DMF B Heat the reaction mixture A->B C Monitor reaction by TLC B->C D Cool to RT and filter C->D E Remove solvent D->E F Purification by chromatography E->F G Characterization F->G

Workflow for the N-alkylation of 4-(piperidin-4-yloxy)pyridine.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-benzyl derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(Piperidin-4-yloxy)pyridine178.231.01.0
Benzyl Bromide171.041.21.2
Potassium Carbonate138.212.02.0
N-benzyl-4-(piperidin-4-yloxy)pyridine 268.35 - -
Expected Yield70-85%

Expected Spectroscopic Data:

DerivativePredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
N-benzyl-4-(piperidin-4-yloxy)pyridine8.4 (d, 2H), 7.3 (m, 5H), 6.8 (d, 2H), 4.4 (m, 1H), 3.5 (s, 2H), 2.8 (m, 2H), 2.3 (m, 2H), 2.0 (m, 2H), 1.8 (m, 2H)164.2, 150.6, 138.0, 129.2, 128.3, 127.1, 110.1, 72.5, 63.0, 52.5, 31.0

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl piperidine derivatives.[1][2]

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-(piperidin-4-yloxy)pyridine

G cluster_workflow N-Arylation Workflow A Combine reactants, catalyst, ligand, and base in toluene B Degas and heat under N₂ A->B C Monitor reaction by TLC/LC-MS B->C D Cool, dilute, and filter C->D E Aqueous workup D->E F Purification by chromatography E->F G Characterization F->G

Workflow for the N-arylation of 4-(piperidin-4-yloxy)pyridine.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • 1-Bromo-4-fluorobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, combine 4-(piperidin-4-yloxy)pyridine (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene (0.1 M) and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(Piperidin-4-yloxy)pyridine178.231.21.2
1-Bromo-4-fluorobenzene175.001.01.0
Pd₂(dba)₃915.720.020.02
XPhos476.670.040.04
Sodium tert-butoxide96.101.41.4
N-(4-fluorophenyl)-4-(piperidin-4-yloxy)pyridine 272.32 - -
Expected Yield60-80%

Expected Spectroscopic Data:

DerivativePredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
N-(4-fluorophenyl)-4-(piperidin-4-yloxy)pyridine8.4 (d, 2H), 7.0 (m, 4H), 6.8 (d, 2H), 4.5 (m, 1H), 3.6 (m, 2H), 3.2 (m, 2H), 2.1 (m, 2H), 1.9 (m, 2H)164.1, 157.0 (d), 150.5, 148.0, 118.0 (d), 115.5 (d), 110.2, 72.0, 50.0, 32.0

Reductive Amination

Reductive amination provides an alternative route to N-alkylated derivatives through the reaction with an aldehyde or ketone in the presence of a reducing agent.[3][4][5]

Experimental Protocol: Synthesis of N-benzyl-4-(piperidin-4-yloxy)pyridine via Reductive Amination

G cluster_workflow Reductive Amination Workflow A Combine starting material and benzaldehyde in DCM B Stir at RT A->B C Add sodium triacetoxyborohydride B->C D Stir at RT C->D E Aqueous workup D->E F Purification by chromatography E->F G Characterization F->G

Workflow for the reductive amination of 4-(piperidin-4-yloxy)pyridine.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(Piperidin-4-yloxy)pyridine178.231.01.0
Benzaldehyde106.121.11.1
Sodium triacetoxyborohydride211.941.51.5
N-benzyl-4-(piperidin-4-yloxy)pyridine 268.35 - -
Expected Yield75-90%

Urea and Carbamate Formation

The reaction of the piperidine nitrogen with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups are prevalent in drug molecules and can participate in hydrogen bonding interactions.[6][7]

Experimental Protocol: Synthesis of N-phenyl-4-(4-(pyridin-4-yloxy)piperidin-1-yl)carboxamide (Urea derivative)

G cluster_workflow Urea Formation Workflow A Dissolve starting material in DCM B Add phenyl isocyanate A->B C Stir at RT B->C D Monitor reaction by TLC C->D E Concentrate and purify by crystallization or chromatography D->E F Characterization E->F

Workflow for urea formation from 4-(piperidin-4-yloxy)pyridine.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DCM (0.2 M).

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or crystallization.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(Piperidin-4-yloxy)pyridine178.231.01.0
Phenyl isocyanate119.121.051.05
N-phenyl-4-(4-(pyridin-4-yloxy)piperidin-1-yl)carboxamide 297.35 - -
Expected Yield>90%

Expected Spectroscopic Data:

DerivativePredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
N-phenyl...carboxamide8.4 (d, 2H), 7.4 (d, 2H), 7.3 (t, 2H), 7.0 (t, 1H), 6.8 (d, 2H), 6.5 (s, 1H), 4.5 (m, 1H), 3.8 (m, 2H), 3.4 (m, 2H), 2.0 (m, 2H), 1.8 (m, 2H)164.0, 155.0, 150.5, 139.0, 129.0, 123.0, 120.0, 110.1, 72.3, 44.0, 31.5

These protocols provide a foundation for the synthesis and exploration of a wide range of derivatives of 4-(piperidin-4-yloxy)pyridine, facilitating the advancement of drug discovery and development programs. Researchers should adapt and optimize these procedures based on the specific reactivity of their chosen reagents and the desired scale of the reaction. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for the Characterization of 4-(Piperidin-4-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical development. This document outlines detailed protocols for techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The provided methods are essential for identity confirmation, purity assessment, and stability testing of this compound, ensuring its quality and suitability for research and drug development applications.

Introduction

This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its structure, incorporating both a pyridine and a piperidine moiety, makes it a valuable scaffold for developing drugs targeting the central nervous system and other biological targets.[1] Accurate and robust analytical methods are crucial for the quality control of this compound, ensuring the reliability and reproducibility of research and development outcomes.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is vital for the selection of appropriate analytical techniques and sample preparation procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number308386-36-9[1][3]
Molecular FormulaC₁₀H₁₄N₂O · 2HCl[1][3]
Molecular Weight251.16 g/mol [1]
AppearanceWhite to off-white solid
Storage Conditions0-8°C[1]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity and determining the assay of this compound. A reverse-phase HPLC method is generally suitable for this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions (Exemplary): A summary of exemplary HPLC conditions is provided in Table 2. These conditions are based on methods for similar pyridine and piperidine-containing compounds and should be optimized and validated for this specific analyte.

Table 2: Exemplary HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to aid in the assignment of carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2, H-68.2 - 8.4150 - 152
Pyridine H-3, H-56.8 - 7.0110 - 112
Piperidine H-4 (CH-O)4.5 - 4.770 - 75
Piperidine H-2, H-6 (eq)3.2 - 3.445 - 50
Piperidine H-2, H-6 (ax)2.8 - 3.045 - 50
Piperidine H-3, H-5 (eq)2.0 - 2.230 - 35
Piperidin H-3, H-5 (ax)1.7 - 1.930 - 35

Structure-Spectrum Correlation Diagram:

NMR_Correlation Structure 4-(Piperidin-4-yloxy)pyridine Proton_NMR ¹H NMR Spectrum Structure->Proton_NMR Proton Signals Carbon_NMR ¹³C NMR Spectrum Structure->Carbon_NMR Carbon Signals MS_Fragmentation M_H [M+H]⁺ m/z 179 Frag1 Loss of Piperidine Ring m/z 95 M_H->Frag1 Fragmentation Frag2 Loss of Pyridyloxy Group m/z 85 M_H->Frag2 Fragmentation

References

Application Notes and Protocols for the N-alkylation of 4-(Piperidin-4-yloxy)pyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs). The secondary amine of the piperidine ring provides a readily modifiable handle for introducing molecular diversity through N-alkylation. This functionalization is a cornerstone of library synthesis in drug discovery, allowing for the rapid generation of numerous analogs to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for the N-alkylation of 4-(piperidin-4-yloxy)pyridine via two robust and widely used methods: direct alkylation with alkyl halides and reductive amination with aldehydes. Furthermore, it outlines a workflow for the parallel synthesis of a diverse library of N-alkylated 4-(piperidin-4-yloxy)pyridine derivatives, a critical process in modern hit-to-lead campaigns.

Methods for N-Alkylation

Two primary methodologies are presented for the N-alkylation of the 4-(piperidin-4-yloxy)pyridine core, each offering distinct advantages depending on the desired substituents and the scale of the synthesis.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the secondary amine with an electrophilic alkyl halide in the presence of a base. It is a straightforward approach suitable for a wide range of alkyl, benzyl, and allyl halides.

Method 2: Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation. It proceeds via the formation of an intermediate iminium ion upon reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. This method is particularly advantageous for introducing a broad array of substituents, including those derived from readily available aldehydes.

Experimental Protocols

Materials and General Procedures

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of the final compounds can be achieved by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Protocol 1: Direct N-Alkylation of 4-(Piperidin-4-yloxy)pyridine

This protocol describes a general procedure for the direct N-alkylation of 4-(piperidin-4-yloxy)pyridine with an alkyl halide.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq.) in anhydrous ACN or DMF, add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination of 4-(Piperidin-4-yloxy)pyridine

This protocol details the N-alkylation of 4-(piperidin-4-yloxy)pyridine with an aldehyde via reductive amination.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of 4-(piperidin-4-yloxy)pyridine using the protocols described above. Yields and purities are typical and may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Data for Direct N-Alkylation

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%) (LC-MS)
Benzyl bromideK₂CO₃ACN685>95
Ethyl iodideK₂CO₃DMF878>95
Allyl bromideDIPEAACN482>95
4-Fluorobenzyl chlorideK₂CO₃DMF880>95
2-BromoacetophenoneDIPEAACN675>90

Table 2: Representative Data for Reductive Amination

AldehydeReducing AgentSolventReaction Time (h)Yield (%)Purity (%) (LC-MS)
BenzaldehydeNaBH(OAc)₃DCM492>95
IsobutyraldehydeNaBH(OAc)₃DCE688>95
4-ChlorobenzaldehydeNaBH(OAc)₃DCM590>95
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE685>95
2-ThiophenecarboxaldehydeNaBH(OAc)₃DCM489>95

Library Synthesis Workflow

The synthesis of a library of N-alkylated 4-(piperidin-4-yloxy)pyridine derivatives can be efficiently performed in parallel using automated or semi-automated synthesis platforms. The reductive amination protocol is particularly well-suited for library synthesis due to its mild conditions and the vast commercial availability of diverse aldehydes.

Protocol 3: Parallel Synthesis of an N-Alkylated 4-(Piperidin-4-yloxy)pyridine Library

This protocol outlines a workflow for the parallel synthesis of a focused library in a 96-well plate format.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine stock solution

  • A diverse library of aldehydes (in individual vials or pre-plated)

  • Sodium triacetoxyborohydride

  • DCM or DCE

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel evaporator

  • High-throughput purification system (e.g., preparative HPLC-MS)

Procedure:

  • Reagent Plating:

    • Dispense the stock solution of 4-(piperidin-4-yloxy)pyridine (1.0 eq.) into each well of the 96-well reaction block.

    • Dispense a unique aldehyde (1.1 eq.) from the aldehyde library into each corresponding well.

  • Reaction:

    • Add the solvent (DCM or DCE) to each well.

    • Seal the reaction block and allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) to each well.

    • Seal the reaction block again and allow it to shake at room temperature for 12-24 hours.

  • Work-up:

    • Quench all reactions simultaneously by adding saturated aqueous NaHCO₃ solution to each well.

    • Add an extraction solvent (e.g., DCM) to each well and mix thoroughly.

    • Separate the organic phase from each well. This can be achieved by centrifugation and careful aspiration or using phase separation plates.

    • Transfer the organic layers to a new 96-well plate.

  • Purification and Analysis:

    • Evaporate the solvent from the collection plate using a parallel evaporator.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Analyze a small aliquot of each well by LC-MS to determine purity and confirm the identity of the desired product.

    • Purify the library members using a high-throughput preparative HPLC-MS system.

    • Collect the purified fractions, evaporate the solvent, and perform final quality control (e.g., LC-MS, NMR for selected compounds).

Visualizations

G cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination start_alk 4-(Piperidin-4-yloxy)pyridine product_alk N-Alkyl-4-(piperidin-4-yloxy)pyridine start_alk->product_alk reagent_alk Alkyl Halide (R-X) reagent_alk->product_alk base Base (e.g., K2CO3) base->product_alk start_am 4-(Piperidin-4-yloxy)pyridine intermediate Iminium Ion start_am->intermediate reagent_am Aldehyde (R'-CHO) reagent_am->intermediate product_am N-Alkyl-4-(piperidin-4-yloxy)pyridine intermediate->product_am reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product_am

Caption: Reaction schemes for N-alkylation.

G reagent_plating Reagent Plating (96-well plate) reaction Reaction (Shaking) reagent_plating->reaction 1. Dispense Reagents workup Parallel Work-up (Quenching & Extraction) reaction->workup 2. Reaction Completion analysis Crude Analysis (LC-MS) workup->analysis 3. Crude Product purification High-Throughput Purification (HPLC) analysis->purification 4. Purity Assessment qc Final QC & Plating purification->qc 5. Purified Compounds

Caption: Library synthesis workflow.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Piperidin-4-yloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and hetero-biaryl compounds that are common motifs in biologically active agents.

The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates targeting a range of biological pathways. Its unique physicochemical properties can enhance solubility and permeability, making it a valuable component in the design of novel therapeutics. Derivatives of this scaffold are being explored for various applications, including the development of treatments for neurological disorders and as potent enzyme inhibitors. A notable application is in the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential cancer therapies.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling on 4-(piperidin-4-yloxy)pyridine derivatives, including representative reaction conditions, a detailed experimental protocol, and visualizations of the experimental workflow and the relevant catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and the careful selection of catalyst, ligand, base, and solvent system. The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids. While these examples do not exclusively feature the 4-(piperidin-4-yloxy) substituent, they provide a strong starting point for reaction optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018~90
33-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)8016~88
44-Chlorophenylboronic acidPd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄Toluene/H₂O (10:1)11012~92
52-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (3:1)8512~85
64-Formylphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃Dioxane10024~70

Note: The data in this table is compiled from various sources for Suzuki-Miyaura reactions of substituted bromopyridines and should be considered as a guideline for the optimization of reactions with 4-(piperidin-4-yloxy)pyridine derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-(Piperidin-4-yloxy)bromopyridine Derivative

This protocol provides a general method for the coupling of an N-protected 4-(piperidin-4-yloxy)bromopyridine with an arylboronic acid. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is recommended to prevent potential side reactions.

Materials:

  • N-Boc-4-(bromo-pyridinyloxy)piperidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the N-Boc-4-(bromo-pyridinyloxy)piperidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine substrate.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

  • Deprotection (if necessary): If the Boc protecting group needs to be removed, the purified product can be treated with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling A Combine Reactants: Bromopyridine Derivative, Arylboronic Acid, Base, and Palladium Catalyst B Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Work-up: Dilute, Wash with Water and Brine F->G H Purification: Column Chromatography G->H I Characterization of Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

G Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_0 Pd0 Pd(0)L_n PdII_1 R1-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L_n-R2 PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R1-R2 R1X R1-X (Aryl Halide) R2B R2-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Potential Signaling Pathway Inhibition LSD1 LSD1 Enzyme H3K4me1 Histone H3 (monomethylated K4) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (dimethylated K4) H3K4me2->LSD1 Substrate GeneRepression Gene Repression H3K4me1->GeneRepression Inhibitor 4-(Piperidin-4-yloxy)pyridine Derivative (Inhibitor) Inhibitor->LSD1 Inhibition

Caption: Inhibition of the LSD1 signaling pathway by a derivative.

Application Notes and Protocols for Buchwald-Hartwig Amination with a 4-(Piperidin-4-yloxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination reaction for the synthesis of N-aryl-4-(piperidin-4-yloxy)pyridine derivatives. This structural motif is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological pathways, including kinase and epigenetic regulation.

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It has become an indispensable tool in modern drug discovery and development due to its broad substrate scope and tolerance of various functional groups.[2] The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

Application in Medicinal Chemistry: Targeting Kinases and Epigenetic Modulators

The 4-(piperidin-4-yloxy)pyridine scaffold is a key pharmacophore in the development of various therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small cell lung cancer.[3] Additionally, structurally related compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic modifier and a promising target in oncology.[4][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination in the synthesis of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives, which are structurally analogous to the target scaffold.

Aryl Halide (Example)AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
tert-butyl 4-((2-chloro-5-(N-(4-(dimethylamino)phenyl)sulfamoyl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate4-fluoro-3-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101285[3]
tert-butyl 4-((2-chloro-5-(N-(4-(dimethylamino)phenyl)sulfamoyl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate3-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101282[3]
tert-butyl 4-((2-chloro-5-(N-(4-(dimethylamino)phenyl)sulfamoyl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate4-chloro-3-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101288[3]

Experimental Protocols

This section provides a detailed protocol for the Buchwald-Hartwig amination based on the synthesis of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives.[3]

Materials:

  • tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (or a similar aryl/heteroaryl chloride)

  • Substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (1.0 equiv), the substituted aniline (1.2 equiv), and Cesium Carbonate (2.0 equiv).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) and Xantphos (0.10 equiv) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(piperidin-4-yloxy)pyrimidine derivative.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L)_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R'R''NH PdII_Amine Ar-Pd(II)-N(H)R'R''(L)_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L)_n Deprotonation->PdII_Amido - HB+ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Hypothetical Signaling Pathway Inhibition by a 4-(Piperidin-4-yloxy)pyridine-based LSD1 Inhibitor

LSD1_Inhibition_Pathway Inhibitor 4-(Piperidin-4-yloxy)pyridine LSD1 Inhibitor LSD1 LSD1 Inhibitor->LSD1 Inhibits H3K4me2 Histone H3 (H3K4me2) (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 (H3K4me1) (Inactive Chromatin) Gene_Expression Oncogene Transcription H3K4me2->Gene_Expression Promotes Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Inhibition of LSD1 by a 4-(piperidin-4-yloxy)pyridine derivative.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Starting Materials: 4-(Piperidin-4-yloxy)pyridine derivative Aryl Halide Coupling Buchwald-Hartwig Amination Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Kinase Assay, Cell Proliferation Assay) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of target compounds.

References

Application Notes and Protocols for the Synthesis of 4-(Piperidin-4-yloxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold is a significant pharmacophore in modern drug discovery, appearing in a variety of therapeutic agents. Piperidine and pyridine rings are among the most prevalent heterocyclic systems in pharmaceuticals, valued for their ability to modulate physicochemical properties and engage in key biological interactions.[1][2][3] Analogs of this core structure are explored for their potential as kinase inhibitors, anti-tuberculosis agents, and modulators of various receptors and enzymes.[4][5][6]

This document provides detailed experimental protocols for the synthesis of 4-(piperidin-4-yloxy)pyridine analogs, focusing on two robust and widely used synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic Strategy Overview

The primary objective is the formation of an ether linkage between a substituted pyridine ring and a piperidine-4-ol moiety. The piperidine nitrogen is typically protected during the synthesis, commonly with a tert-butyloxycarbonyl (Boc) group, which can be readily removed in the final step.

Two primary retrosynthetic disconnections are considered for the target molecule:

  • C-O Bond Formation (Williamson Ether Synthesis): This involves the reaction of a nucleophilic alkoxide (from either the pyridine or piperidine) with an electrophilic partner containing a good leaving group (e.g., a halide).[7][8]

  • C-O Bond Formation (Mitsunobu Reaction): This approach couples an alcohol (e.g., N-Boc-4-hydroxypiperidine) with an acidic pronucleophile (e.g., a 4-hydroxypyridine derivative) under redox conditions.[9][10][11]

The overall synthetic workflow is depicted below.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Mitsunobu Reaction A1 Substituted 4-Halopyridine A4 Protected Intermediate A1->A4 2. SN2 Attack A2 N-Boc-4-hydroxypiperidine A2->A4 1. Deprotonation A3 Base (e.g., NaH) A3->A4 Deprotection N-Boc Deprotection (e.g., TFA or HCl) A4->Deprotection B1 Substituted 4-Hydroxypyridine B4 Protected Intermediate B1->B4 B2 N-Boc-4-hydroxypyridine B2->B4 Coupling B3 PPh3, DIAD/DEAD B3->B4 B4->Deprotection FinalProduct Final Analog: 4-(Piperidin-4-yloxy)pyridine Derivative Deprotection->FinalProduct

General Synthetic Workflow for 4-(Piperidin-4-yloxy)pyridine Analogs.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of a protected intermediate by reacting the sodium alkoxide of N-Boc-4-hydroxypiperidine with a substituted 4-chloropyridine. The Williamson ether synthesis is a robust SN2 reaction widely used for preparing ethers.[12][13]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Substituted 4-chloropyridine derivative (e.g., 4-chloro-2-(trifluoromethyl)pyridine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.2 equivalents).

  • Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve the substituted 4-chloropyridine derivative (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 4-chloropyridine solution dropwise to the alkoxide mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-Boc protected product.

G cluster_0 Williamson Ether Synthesis Mechanism ROH R¹-OH (N-Boc-4-hydroxypiperidine) RONa R¹-O⁻ Na⁺ (Alkoxide) ROH->RONa + NaH NaH NaH->RONa H2 H₂ (gas) RONa->H2 Product R¹-O-R² (Ether Product) RONa->Product + RCl R²-Cl (4-Chloropyridine analog) RCl->Product NaCl NaCl Product->NaCl + Step1 Step 1: Deprotonation Step2 Step 2: SN2 Attack

Mechanism of the Williamson Ether Synthesis.
Protocol 2: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of the ether linkage with inversion of stereochemistry at the alcohol carbon, which is not relevant for the achiral N-Boc-4-hydroxypiperidine but is a powerful general method.[14] It proceeds under mild, neutral conditions.[11]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Substituted 4-hydroxypyridine derivative (e.g., 2-methyl-4-hydroxypyridine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 4-hydroxypyridine (1.2 equivalents), N-Boc-4-hydroxypiperidine (1.0 equivalent), and triphenylphosphine (1.5 equivalents).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes. The reaction is often accompanied by a color change from colorless to yellow/orange and the formation of a precipitate (triphenylphosphine oxide).[15]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃, followed by water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by flash column chromatography (e.g., using a hexane/EtOAc gradient) to isolate the desired N-Boc protected product.

G PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt] PPh3->Betaine DEAD DEAD DEAD->Betaine ROH R¹-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR¹] R²-O⁻ ROH->Oxyphosphonium NuH R²-OH (Pronucleophile) IonPair Ion Pair [Ph₃P⁺-N(H)-N=C(O)OEt] R²-O⁻ NuH->IonPair Betaine->IonPair IonPair->Oxyphosphonium Product R¹-O-R² (Ether Product) Oxyphosphonium->Product SN2 Attack by R²-O⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO Hydrazine DEAD-H₂ Product->Hydrazine +

Simplified Mechanism of the Mitsunobu Reaction.
Protocol 3: N-Boc Deprotection

This final step removes the Boc protecting group to yield the target secondary amine.

Materials:

  • N-Boc protected 4-(piperidin-4-yloxy)pyridine analog

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

Procedure (using TFA):

  • Dissolve the N-Boc protected starting material (1.0 equivalent) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free base, redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

  • Alternatively, to obtain the HCl salt, remove the solvent after the reaction and add a solution of HCl in Et₂O to precipitate the salt, which can then be collected by filtration.

Data Presentation

The following table provides representative data for a hypothetical series of synthesized analogs.

Analog IDSynthesis MethodYield (%)M.W.1H NMR (δ, ppm)
AN-01 HHWilliamson72%178.238.45 (d, 2H), 6.85 (d, 2H), 4.50 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H)
AN-02 2-CH₃HMitsunobu65%192.268.30 (d, 1H), 6.70 (s, 1H), 6.65 (d, 1H), 4.45 (m, 1H), 3.15 (m, 2H), 2.80 (m, 2H), 2.40 (s, 3H), 2.05 (m, 2H), 1.75 (m, 2H)
AN-03 H2-ClWilliamson68%212.688.20 (s, 1H), 8.15 (d, 1H), 6.90 (d, 1H), 4.60 (m, 1H), 3.25 (m, 2H), 2.90 (m, 2H), 2.15 (m, 2H), 1.85 (m, 2H)
AN-04 3-CNHMitsunobu58%203.248.80 (s, 1H), 8.65 (d, 1H), 7.20 (d, 1H), 4.55 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H)

Yields are for the final deprotected product after chromatography. ¹H NMR data is hypothetical and represents key expected shifts in CDCl₃.

Application in Signaling Pathways

Many pyridine-containing compounds function as kinase inhibitors by competing with ATP for binding in the enzyme's active site.[4] The 4-(piperidin-4-yloxy)pyridine scaffold can be elaborated to target specific kinases involved in cell proliferation and survival pathways, making it a valuable starting point for the development of anticancer agents.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P Receptor->P1 P2 P Receptor->P2 RAS RAS P1->RAS Activation P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ATP ATP ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ADP ADP ATP->ADP Inhibitor Analog as Kinase Inhibitor Inhibitor->RAF Blocks ATP Binding Site

Potential Mechanism: Inhibition of the MAPK/ERK Signaling Pathway.
Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.

  • DIAD and DEAD are potential sensitizers and should be handled with caution.[15]

  • Trifluoroacetic acid (TFA) is highly corrosive. Avoid inhalation and skin contact.

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of 4-(Piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 4-(Piperidin-4-yloxy)pyridine, a common synthetic step in pharmaceutical and medicinal chemistry research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of 4-(Piperidin-4-yloxy)pyridine?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] This occurs when the newly formed tertiary amine (the desired product) reacts again with the alkylating agent. Another potential issue is a slow or incomplete reaction, which can be caused by factors such as steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal solvent choice.

Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?

A2: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting piperidine derivative relative to the alkylating agent can be beneficial.[1] Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation event.[2] Employing a non-nucleophilic base to neutralize the acid generated during the reaction is also recommended.[3]

Q3: My reaction is slow or appears to be incomplete. What can I do to improve the reaction rate and yield?

A3: A slow reaction can be due to the protonation of the starting piperidine by the acid generated during the alkylation, which deactivates the nucleophile.[1] Adding a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) will neutralize this acid and allow the reaction to proceed.[2][3] Gently heating the reaction mixture can also increase the rate, but caution is advised as this may also increase the rate of quaternary salt formation.[1] The choice of a more polar aprotic solvent like DMF or acetonitrile can also improve reaction rates by better solvating the reactants.[2][3] If using an alkyl halide, switching from a chloride to a bromide or iodide, which are better leaving groups, can accelerate the reaction.[3]

Q4: Is there an alternative to direct alkylation with alkyl halides?

A4: Yes, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[1] This two-step, one-pot method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this purpose as it is mild and selective.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of N-Alkylated Product - Incomplete reaction due to protonation of the starting material.[1] - Poor solubility of reactants. - Unreactive alkylating agent.[3]- Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid formed.[3] - Switch to a more suitable solvent such as DMF or acetonitrile.[3] - Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).[3]
Significant Amount of Quaternary Ammonium Salt Byproduct - Excess of alkylating agent.[2] - The product is more nucleophilic than the starting material.- Use a slight excess of the 4-(Piperidin-4-yloxy)pyridine. - Add the alkylating agent slowly to the reaction mixture.[2] - Consider using reductive amination as an alternative method.[1]
Reaction Not Going to Completion - Insufficient reaction time or temperature. - Deactivation of the nucleophile by acid byproduct.[1]- Monitor the reaction by TLC or LC-MS and allow for longer reaction times. - Gentle heating may be applied, but monitor for byproduct formation.[1] - Ensure a suitable base is present in the reaction mixture.[3]
Difficult Purification - Presence of water-soluble quaternary ammonium salt.[1]- During aqueous workup, carefully separate the organic layer. The quaternary salt will preferentially remain in the aqueous layer. - If the desired product is also water-soluble as a salt, basify the aqueous layer and extract with an organic solvent.

Experimental Protocols

Method 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of 4-(Piperidin-4-yloxy)pyridine using benzyl bromide.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-(Piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-(piperidin-4-yloxy)pyridine.

Method 2: Reductive Amination with Benzaldehyde

This protocol provides an alternative method for N-benzylation via reductive amination.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(Piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).[4]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[4]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[4]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(piperidin-4-yloxy)pyridine.[4]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of piperidine derivatives based on literature for analogous reactions.

MethodAlkylating/Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Direct AlkylationBenzyl BromideK₂CO₃DMFRT - 7012-2470-90
Direct AlkylationEthyl BromideK₂CO₃AcetonitrileReflux1260-80
Reductive AminationBenzaldehyde-DCMRT12-1685-95
Reductive AminationAcetone-DCMRT1280-90

Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Troubleshooting Workflow for N-Alkylation

Troubleshooting_N_Alkylation start Start N-Alkylation Reaction check_completion Monitor Reaction by TLC/LC-MS start->check_completion low_yield Low Yield or Incomplete Reaction check_completion->low_yield Problem Detected byproduct Significant Byproduct Formation check_completion->byproduct Problem Detected good_yield Reaction Complete, Good Yield check_completion->good_yield No Issues add_base Add Base (K2CO3, DIPEA) low_yield->add_base Solution change_solvent Change to Polar Aprotic Solvent (DMF, ACN) low_yield->change_solvent Solution increase_temp Increase Temperature low_yield->increase_temp Solution more_reactive_halide Use More Reactive Alkyl Halide (I > Br > Cl) low_yield->more_reactive_halide Solution check_stoichiometry Adjust Stoichiometry (excess amine) byproduct->check_stoichiometry Solution slow_addition Slow Addition of Alkylating Agent byproduct->slow_addition Solution reductive_amination Consider Reductive Amination byproduct->reductive_amination Alternative workup Proceed to Workup & Purification good_yield->workup add_base->check_completion change_solvent->check_completion increase_temp->check_completion more_reactive_halide->check_completion check_stoichiometry->start slow_addition->start reductive_amination->start

Caption: Troubleshooting workflow for the N-alkylation of 4-(Piperidin-4-yloxy)pyridine.

References

Technical Support Center: Optimizing Coupling Reactions with 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(piperidin-4-yloxy)pyridine dihydrochloride in various coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dihydrochloride salt in 4-(piperidin-4-yloxy)pyridine, and how does it affect my reaction?

The dihydrochloride salt form enhances the stability and solubility of the reagent. However, for most coupling reactions, the acidic nature of the salt will neutralize the bases required for the catalytic cycle and quench nucleophiles. Therefore, it is crucial to neutralize the salt in situ by adding a sufficient amount of an appropriate base to liberate the free amine for the desired reaction.

Q2: How do I neutralize the dihydrochloride salt before or during the reaction?

In situ neutralization is the most common and convenient method. This involves adding at least two equivalents of a suitable base to your reaction mixture to neutralize the two equivalents of HCl. An additional amount of base is typically required to facilitate the coupling reaction itself. The choice of base will depend on the specific type of coupling reaction.

Q3: Which nitrogen atom on 4-(piperidin-4-yloxy)pyridine is more reactive in coupling reactions?

The secondary amine of the piperidine ring is significantly more nucleophilic and less sterically hindered than the pyridine nitrogen. Therefore, in N-arylation (Buchwald-Hartwig) and N-acylation (amide coupling) reactions, the piperidine nitrogen will selectively react under standard conditions. The pyridine nitrogen is generally unreactive in these transformations unless specifically activated.

Q4: Can I perform a Suzuki coupling on the pyridine ring of this molecule?

Direct C-H activation of the pyridine ring for a Suzuki coupling is challenging and typically requires specific directing groups or harsh conditions, which may not be compatible with the rest of the molecule. If a functionalized pyridine ring is desired, it is often more strategic to use a pre-functionalized (e.g., halogenated) pyridine derivative in the synthesis of the piperidin-yloxy-pyridine scaffold.

Troubleshooting Guides

Buchwald-Hartwig N-Arylation

This section focuses on troubleshooting the palladium-catalyzed coupling of 4-(piperidin-4-yloxy)pyridine with aryl halides.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Insufficient Base The dihydrochloride salt requires at least 2 equivalents of base for neutralization. Add an additional 1.5-3 equivalents of a suitable base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to drive the catalytic cycle.
Catalyst Inactivity Use an appropriate palladium precatalyst and ligand combination. For secondary amines, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
Poor Substrate Reactivity Aryl chlorides are less reactive than aryl bromides or iodides. For aryl chlorides, a stronger base (e.g., NaOt-Bu or LHMDS) and a more active catalyst system (e.g., a G3 or G4 palladacycle) may be required.
Low Reaction Temperature While some highly active catalysts work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-120 °C) to proceed efficiently.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)

Potential Cause Recommended Solution
Presence of Water Ensure rigorously anhydrous conditions. Water can lead to the formation of aryl alcohols and hydrodehalogenation.
Inappropriate Base If your substrate is sensitive to strong bases, consider using a weaker base like K₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or a more active catalyst.
Ligand Decomposition Bulky phosphine ligands can be sensitive to air and temperature. Handle them under an inert atmosphere.
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOt-Bu, 3.5 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Amide Coupling (N-Acylation)

This section provides guidance for the formation of an amide bond between the piperidine nitrogen of 4-(piperidin-4-yloxy)pyridine and a carboxylic acid.

Problem 1: Low Yield of Amide Product

Potential Cause Recommended Solution
Incomplete Neutralization Add at least 2 equivalents of a non-nucleophilic organic base (e.g., DIPEA or triethylamine) to neutralize the dihydrochloride salt, plus an additional 1-2 equivalents for the coupling reaction.
Inefficient Coupling Reagent For standard couplings, carbodiimide reagents like EDC in the presence of an additive like HOBt are effective. For more challenging or sterically hindered substrates, consider using more potent uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP.
Side Reaction with Coupling Reagent Ensure that the carboxylic acid is activated with the coupling reagent before the addition of the amine to prevent side reactions.
Low Reaction Temperature Most amide couplings proceed well at room temperature, but gentle heating (40-50 °C) can sometimes improve the rate and yield for less reactive partners.

Problem 2: Racemization (if coupling a chiral carboxylic acid)

Potential Cause Recommended Solution
Excessive Base or High Temperature Use the minimum necessary amount of base. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Inappropriate Additive Use additives known to suppress racemization, such as HOBt or Oxyma Pure, in conjunction with your coupling reagent.
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation

ParameterAryl Bromide/IodideAryl Chloride
Catalyst Pd₂(dba)₃ / Pd(OAc)₂Pd G3/G4 Precatalysts
Ligand XPhos, RuPhos, SPhosBrettPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, LHMDS
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80 - 110 °C100 - 120 °C
Base Equivalents 3.0 - 4.03.5 - 5.0
Relative to the dihydrochloride salt.

Table 2: Common Reagents for Amide Coupling

Coupling Reagent Additive Base Typical Solvent Key Features
EDC HOBt, Oxyma PureDIPEA, TEADMF, DCMEconomical, common for standard couplings.
HATU None requiredDIPEA, 2,6-LutidineDMF, NMPHighly efficient, fast reaction times, good for hindered substrates.
PyBOP None requiredDIPEA, TEADMF, DCMPhosphonium-based, low racemization potential.
SOCl₂ / Oxalyl Chloride NonePyridine, TEADCM, THFTwo-step process via acid chloride; for robust substrates.

Visualizations

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow A 1. Reagent Addition (Aryl Halide, Amine Salt, Pd Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Base & Solvent (Anhydrous, Degassed) B->C D 4. Heating & Reaction (Monitor by LC-MS/TLC) C->D E 5. Workup (Cool, Dilute, Filter) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for a Buchwald-Hartwig N-arylation reaction.

Troubleshooting Logic: Low Yield in Amide Coupling

Amide_Troubleshooting start_node Low Amide Yield c1 Sufficient Base? start_node->c1 condition_node condition_node solution_node solution_node start start start->c1 Check s1 Increase base to >3 eq. (e.g., DIPEA) c1->s1 No c1->s1 c2 Coupling Reagent Potent Enough? c1->c2 Yes c1->c2 s2 Switch to HATU or PyBOP c2->s2 No c2->s2 c3 Reaction Complete (by LC-MS)? c2->c3 Yes c2->c3 s3 Increase reaction time or gently heat (40°C) c3->s3 No c3->s3 s4 Investigate purification loss or product instability c3->s4 Yes c3->s4

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-(Piperidin-4-yloxy)pyridine dihydrochloride synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process:

  • N-Boc Protection: The nitrogen of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

  • Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is reacted with a 4-halopyridine (commonly 4-chloropyridine or 4-fluoropyridine) to form the ether linkage.

  • Deprotection and Salt Formation: The Boc protecting group is removed, and the final product is isolated as a dihydrochloride salt.

Diagram of the Synthetic Pathway

Synthetic_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate 4-Halopyridine, Strong Base This compound This compound tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate->this compound HCl

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve reaction yield and purity.

Q1: My yield for the Williamson ether synthesis step is low. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are often attributed to incomplete deprotonation, side reactions, or suboptimal reaction conditions. Here are key factors to consider for optimization:

  • Choice of Base and Solvent: A strong base is crucial for the complete deprotonation of the secondary alcohol on N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is a highly effective choice when used in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). The use of weaker bases may lead to an incomplete reaction.

  • Reaction Temperature: The initial deprotonation step should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the addition of the 4-halopyridine, the reaction temperature can be gradually increased to room temperature or slightly elevated (e.g., 50-70 °C) to drive the reaction to completion.

  • Choice of Halopyridine: 4-Fluoropyridine is generally more reactive than 4-chloropyridine in nucleophilic aromatic substitution and may lead to higher yields or allow for milder reaction conditions.

  • Moisture Control: The Williamson ether synthesis is sensitive to moisture, which can quench the alkoxide intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Troubleshooting_Yield Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions (Elimination) Side Reactions (Elimination) Low Yield->Side Reactions (Elimination) Slow Reaction Rate Slow Reaction Rate Low Yield->Slow Reaction Rate Use Stronger Base (e.g., NaH) Use Stronger Base (e.g., NaH) Incomplete Deprotonation->Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Deprotonation->Ensure Anhydrous Conditions Maintain Low Temperature during Deprotonation Maintain Low Temperature during Deprotonation Side Reactions (Elimination)->Maintain Low Temperature during Deprotonation Use Primary Halide (4-Halopyridine) Use Primary Halide (4-Halopyridine) Side Reactions (Elimination)->Use Primary Halide (4-Halopyridine) Increase Temperature after Nucleophile Addition Increase Temperature after Nucleophile Addition Slow Reaction Rate->Increase Temperature after Nucleophile Addition Increase Reaction Time Increase Reaction Time Slow Reaction Rate->Increase Reaction Time Consider a More Reactive Electrophile (4-Fluoropyridine) Consider a More Reactive Electrophile (4-Fluoropyridine) Slow Reaction Rate->Consider a More Reactive Electrophile (4-Fluoropyridine)

Caption: Decision tree for troubleshooting low Williamson ether synthesis yields.

Q2: I am observing significant amounts of an elimination byproduct. How can I minimize its formation?

A2: The formation of an alkene byproduct, N-Boc-1,2,3,6-tetrahydropyridine, can occur through an E2 elimination pathway, which competes with the desired SN2 substitution.[1] To favor substitution over elimination:

  • Maintain Low Temperatures: As mentioned, keep the temperature low during the deprotonation and the initial phase of the reaction. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

  • Controlled Addition of Base: Add the strong base slowly to the solution of N-Boc-4-hydroxypiperidine at 0 °C to prevent localized heating.

Q3: The Boc deprotection step is not going to completion, or I am seeing byproducts. What should I do?

A3: Incomplete deprotection or the formation of byproducts during this step can usually be resolved by adjusting the reaction conditions.

  • Reagent and Solvent: A solution of hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is highly effective for Boc deprotection.[2] Using a 4M HCl solution in dioxane for 30 minutes to 2 hours at room temperature is a common and efficient protocol.[3]

  • Work-up Procedure: After deprotection, the product is the dihydrochloride salt. It is important to handle the work-up carefully to ensure the salt precipitates correctly and is not lost. Trituration with a non-polar solvent like diethyl ether or hexane can facilitate the precipitation of the salt.

Q4: How can I improve the overall purity of my final product?

A4: The purity of the final product depends on the successful execution and purification of each step.

  • Purification of Intermediates: Purify the N-Boc-4-hydroxypiperidine and the tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate intermediates by flash column chromatography to remove any unreacted starting materials or byproducts before proceeding to the next step.

  • Final Product Crystallization: The final dihydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to remove any remaining impurities.

Data Presentation: Optimizing Reaction Conditions

StepParameterRecommended ConditionRationalePotential Impact on Yield
N-Boc Protection BaseK₂CO₃ or Et₃NMild bases are sufficient and easy to handle.High (typically >90%)
SolventMethanol or DichloromethaneGood solubility for reactants.High
Williamson Ether Synthesis BaseSodium Hydride (NaH)Strong base ensures complete deprotonation of the alcohol.Critical for high yield
SolventAnhydrous DMF or THFPolar aprotic solvents favor SN2 reactions.Significant
Electrophile4-FluoropyridineMore reactive than 4-chloropyridine, potentially increasing yield.Moderate to Significant
Temperature0 °C (deprotonation), then RT to 70 °CBalances reaction rate and minimizes side reactions.Critical
Boc Deprotection Reagent4M HCl in 1,4-DioxaneEfficient and clean deprotection.High (typically >95%)
TemperatureRoom TemperatureMild conditions are sufficient.High

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-Boc-4-hydroxypiperidine
  • To a solution of 4-hydroxypiperidine (1.0 eq.) in methanol, add potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography or recrystallization from ethyl acetate/hexanes to obtain pure N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoropyridine (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

Step 3: Synthesis of this compound
  • Dissolve tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. The product will precipitate as a white solid.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the precipitate and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Logical Relationship of Experimental Variables

Experimental_Variables cluster_williamson Williamson Ether Synthesis cluster_deprotection Boc Deprotection Base Strength Base Strength Yield Yield Base Strength->Yield Solvent Polarity Solvent Polarity Solvent Polarity->Yield Temperature Temperature Temperature->Yield Purity Purity Temperature->Purity affects side reactions Acid Concentration Acid Concentration Completion Completion Acid Concentration->Completion Reaction Time Reaction Time Reaction Time->Completion

Caption: Key variables influencing the outcome of the synthesis steps.

References

Technical Support Center: Managing Solubility of 4-(Piperidin-4-yloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(Piperidin-4-yloxy)pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-(Piperidin-4-yloxy)pyridine derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this class of compounds typically arises from a combination of factors. The core structure, while containing nitrogen and oxygen atoms capable of hydrogen bonding, can be predominantly nonpolar, especially when substituted with lipophilic groups.[1][2] The piperidine ring itself is a saturated heterocycle that contributes to the nonpolar character.[1] Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can require significant energy to overcome, thus lowering solubility.

Q2: My compound, initially dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. How can I resolve this?

A2: This is a common phenomenon known as "precipitation upon dilution."[2] Several strategies can mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate (typically under 1%) without affecting the biological system.[1][2]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or another solubilizing agent.[1]

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon its addition to the aqueous buffer.[1]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound's solubility by forming micelles.[2][3]

Q3: What is the most straightforward initial step to improve the solubility of a basic 4-(Piperidin-4-yloxy)pyridine derivative?

A3: Since most piperidine derivatives are weakly basic, the simplest and most effective initial approach is pH adjustment.[2] Lowering the pH of the aqueous solvent with a small amount of acid (e.g., hydrochloric acid) will protonate the basic nitrogen atom(s) on the piperidine and/or pyridine rings.[2][4] The resulting cationic salt form is generally significantly more water-soluble than the neutral free base.[5][6]

Q4: When should I consider more advanced solubility enhancement techniques like salt formation, co-crystallization, or the use of cyclodextrins?

A4: These advanced techniques are the logical next step when simple pH adjustments and the use of co-solvents are insufficient for your experimental needs.[1]

  • Salt Formation: This is a robust method for ionizable compounds that can lead to substantial increases in both solubility and dissolution rate, making it ideal for developing a stable solid form for in vivo studies.[1][5]

  • Co-crystallization: This technique is particularly useful for non-ionizable or weakly ionizable compounds. It involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystal lattice to improve solubility and bioavailability.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that have a greatly enhanced apparent aqueous solubility.[1][2][3] This is an effective strategy for increasing a compound's concentration in solution.[1]

Troubleshooting Guide: Common Solubility Issues

Problem: My compound will not dissolve sufficiently in the desired aqueous buffer for my in vitro assay.

  • Solution 1: pH Modification

    • Rationale: The basic nitrogen in the piperidine ring is a handle for pH-dependent solubility. Protonating this site by lowering the pH can dramatically increase aqueous solubility.[2]

    • Action: Perform a small-scale solubility test. Prepare several small aliquots of your aqueous buffer and adjust the pH downwards in increments (e.g., to pH 6.0, 5.0, 4.0) using 0.1 M HCl. Add a small, known amount of your compound to each, vortex, and observe for dissolution.

  • Solution 2: Utilize a Co-solvent System

    • Rationale: Water-miscible organic solvents can disrupt the intermolecular forces of water, creating a more favorable environment for dissolving lipophilic compounds.[1][3]

    • Action: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your final aqueous buffer, ensuring the final DMSO concentration remains low (e.g., <1%) to avoid artifacts in your biological assay.[2]

Problem: My compound appears to dissolve initially but then crashes out of solution over time or upon temperature change.

  • Solution 1: Employ Solubilizing Excipients

    • Rationale: Excipients can stabilize the dissolved compound and prevent it from precipitating.

    • Action (Cyclodextrins): Prepare a solution of a cyclodextrin (e.g., HP-β-CD) in your aqueous buffer first, then add your compound. The cyclodextrin will form an inclusion complex, enhancing and maintaining solubility.[1][7]

    • Action (Surfactants): Add a low concentration (typically 0.01-0.1%) of a non-ionic surfactant like Tween-80 to your buffer before introducing the compound.[2]

  • Solution 2: Prepare Fresh Solutions

    • Rationale: The stability of a supersaturated or borderline-saturated solution can be limited.

    • Action: To ensure consistency and avoid using solutions where precipitation has occurred, prepare fresh solutions immediately before each experiment.[1]

Quantitative Data on Solubility Enhancement

The following tables provide examples of how different strategies can impact the solubility of piperidine-containing compounds and other relevant derivatives.

Table 1: Effect of pH on the Solubility of a Piperidine Derivative

Solvent System pH Approximate Solubility (mg/mL)
Deionized Water ~7.0 < 0.0001
Phosphate-Buffered Saline (PBS) 7.4 < 0.0001
0.01 M Hydrochloric Acid (HCl) 2.0 1-10

Data adapted from a representative piperidine derivative example.[1]

Table 2: Effect of Structural Modification on the Solubility of a Thieno[2,3-b]pyridine Derivative

Compound Modification Strategy Aqueous Solubility Fold Increase
Original Thieno[2,3-b]pyridine - 1.2 µg/mL -
1H-pyrrolo[2,3-b]pyridine with Morpholine Introduction of a hydrophilic moiety 1.3 mg/mL ~1083x

Data from a study on improving thieno[2,3-b]pyridine anti-proliferative agents.[7] Note: This modification also severely diminished the compound's anticancer efficacy.[7]

Experimental Protocols

Protocol 1: pH-Solubility Profile Assessment

  • Buffer Preparation: Prepare a series of universal buffers at different pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess amount of the solid 4-(piperidin-4-yloxy)pyridine derivative to a vial containing a known volume of each buffer. Ensure enough solid is present to form a saturated solution with visible solid remaining.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Separation: Withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Salt Formation for Enhanced Solubility

  • Solvent Selection: Dissolve the free base of the 4-(piperidin-4-yloxy)pyridine derivative in a suitable organic solvent like ethanol or isopropanol.

  • Acid Addition: Slowly add a stoichiometric equivalent (e.g., 1.0 or 2.0 eq, depending on the number of basic centers) of hydrochloric acid (often as a solution in ethanol or dioxane) to the dissolved free base while stirring.

  • Precipitation/Crystallization: The hydrochloride salt will often precipitate out of the solution.[5] The process can be aided by cooling the mixture.

  • Isolation: Collect the resulting solid salt by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

  • Solubility Testing: Compare the aqueous solubility of the newly formed salt with that of the original free base using Protocol 1 (typically at a fixed, relevant pH like 7.4).

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble 4-(Piperidin-4-yloxy)pyridine Derivative is_ionizable Is the derivative ionizable (basic)? start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust  Yes cosolvent Strategy 3: Co-solvents (e.g., DMSO) is_ionizable->cosolvent No / Weakly salt_form Strategy 2: Salt Formation ph_adjust->salt_form check_sol_1 Sufficient solubility for intended use? salt_form->check_sol_1 check_sol_1->cosolvent No end_ok Proceed with Experiment check_sol_1->end_ok Yes check_sol_2 Sufficient solubility and compatible with assay? cosolvent->check_sol_2 advanced Advanced Strategies: - Cyclodextrins - Surfactants - Lipid Formulations - Solid Dispersions check_sol_2->advanced No check_sol_2->end_ok Yes end_fail Consider Structural Modification advanced->end_fail

Caption: Decision workflow for selecting a solubility enhancement strategy.

Kinetic_Solubility_Workflow start Start: Prepare 10 mM Stock in 100% DMSO dilution Dispense stock into 96-well plate start->dilution buffer_add Add aqueous buffer (with 1% DMSO) to create concentration gradient dilution->buffer_add shake Seal plate and shake (e.g., 18-24 hours at 25°C) buffer_add->shake filter Filter plate to remove precipitate shake->filter analysis Analyze filtrate concentration (e.g., HPLC-UV, LC-MS) filter->analysis end_point Determine Kinetic Solubility Endpoint analysis->end_point

Caption: High-throughput kinetic solubility screening workflow.

References

Technical Support Center: Preventing Quaternary Salt Formation in Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired quaternary ammonium salts during N-alkylation of piperidines.

Frequently Asked Questions (FAQs)

Q1: What is quaternary salt formation and why is it problematic in piperidine alkylation?

Quaternary ammonium salt formation is a common side reaction where the desired N-alkylated tertiary amine undergoes a second alkylation, resulting in a positively charged quaternary ammonium salt. This byproduct is often highly water-soluble, which complicates its separation from the desired mono-alkylated product during aqueous work-ups, potentially leading to lower isolated yields and requiring complex purification procedures.

Q2: What are the primary factors influencing the formation of quaternary salts?

Several factors can promote the formation of quaternary salts:

  • Stoichiometry: An excess of the alkylating agent relative to the piperidine significantly increases the likelihood of a second alkylation.[1]

  • Reaction Rate: If the rate of the second alkylation is comparable to or faster than the first, a significant amount of the quaternary salt will be formed.

  • Basicity: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.

  • Reaction Conditions: The choice of solvent, temperature, and the presence and type of base can all influence the relative rates of mono- and di-alkylation.

  • Reactivity of Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide, are more prone to causing over-alkylation.[1]

Q3: How can I completely avoid the formation of quaternary ammonium salts?

While complete avoidance can be challenging, reductive amination is an alternative method that circumvents the use of alkyl halides, thereby eliminating the possibility of quaternary salt formation.[1] This reaction involves treating piperidine with an aldehyde or ketone in the presence of a reducing agent.

Troubleshooting Guides

Issue 1: Low yield of the desired N-alkylated piperidine and a highly water-soluble byproduct.

This is a classic sign of significant quaternary salt formation. The desired tertiary amine may be trapped in the aqueous layer as its protonated form or as the quaternary salt.

Troubleshooting Steps:

Potential Cause Solution Expected Outcome
Excess Alkylating Agent Use a stoichiometric excess of piperidine (2-3 equivalents) relative to the alkylating agent. Alternatively, use a slight excess of the amine (1.1 to 1.2 equivalents) to 1 equivalent of the alkylating agent.[2]Minimal formation of the quaternary ammonium salt.[1]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[1][3] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[1]Minimized localized high concentrations of the alkylating agent, thus reducing the likelihood of di-alkylation.[1]
Inappropriate Reaction Temperature Lower the reaction temperature. Over-alkylation is more likely at higher temperatures.[1]Reduced rate of the second alkylation step, leading to less quaternary salt formation.[1]
Absence of a Base Incorporate a weak, non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (Hünig's base) to neutralize the acid (HX) formed during the reaction.[2]The reaction rate can be improved, and the starting piperidine is not rendered non-nucleophilic by protonation.

Issue 2: The reaction is very slow or does not go to completion.

This can be caused by steric hindrance, a poor leaving group on the alkylating agent, or suboptimal solvent choice.[2]

Troubleshooting Steps:

Potential Cause Solution Expected Outcome
Low Reaction Temperature Gently heating the reaction can increase the rate. However, be cautious as this may also increase the rate of quaternary salt formation.An optimized temperature will provide a reasonable reaction rate without excessive byproduct formation.
Poor Leaving Group Use an alkylating agent with a better leaving group (e.g., iodide instead of chloride).[2]Increased reaction rate.
Steric Hindrance If the piperidine or alkylating agent is sterically hindered, a longer reaction time or a more reactive alkylating agent might be necessary. Alternatively, consider a different synthetic route.[2]Improved conversion to the desired product.
Suboptimal Solvent Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to ensure the solubility of reagents.[3][4]A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields.[1]

Experimental Protocols

Protocol 1: N-Alkylation with Slow Addition of Alkylating Agent

This protocol minimizes quaternary salt formation by maintaining an excess of piperidine throughout the reaction.

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous acetonitrile

  • Syringe pump

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.

  • Use a 1.1 equivalent of the alkyl halide relative to the desired amount of product, but ensure piperidine is in overall excess.[3]

  • Using a syringe pump, add the alkyl halide dropwise to the stirred piperidine solution over several hours at room temperature.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the acetonitrile by rotary evaporation.

  • The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

Protocol 2: N-Alkylation using a Non-Nucleophilic Base

This protocol uses a base to neutralize the acid formed during the reaction, which can improve the reaction rate.

Materials:

  • Piperidine (1 equivalent)

  • Alkyl halide (1.1 equivalents)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)

  • Anhydrous acetonitrile

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1 to isolate the N-alkylated piperidine.

Protocol 3: Reductive Amination

This alternative method avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.

Materials:

  • Piperidine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous organic solvent (e.g., dichloromethane or 1,2-dichloroethane)

Procedure:

  • In a round-bottom flask, dissolve piperidine and the aldehyde or ketone in the anhydrous organic solvent.

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)

Piperidine:Alkyl Halide RatioDesired Tertiary Amine (%)Quaternary Salt (%)
1:1.26040
1.5:18515
2:1955
3:1>98<2

Table 2: Common Bases and Solvents for Piperidine Alkylation

BaseSolventTypical TemperatureNotes
K₂CO₃DMF, MeCNRoom Temp. to 70°CA weak, inexpensive base.[3]
Et₃NMeCN, CH₂Cl₂Room Temp.Common organic base.
DIPEA (Hünig's Base)MeCN, CH₂Cl₂Room Temp.Non-nucleophilic, prevents its own alkylation.
NaHDMF0°C to Room Temp.Strong base, requires anhydrous conditions.[3]

Visualizations

Quaternary_Salt_Formation cluster_reactants1 cluster_reactants2 Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired N-Alkylpiperidine (Tertiary Amine) Piperidine->Tertiary_Amine  1st Alkylation  (Desired) Quaternary_Salt Undesired Quaternary Ammonium Salt Tertiary_Amine->Quaternary_Salt  2nd Alkylation  (Side Reaction) Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide2 Alkyl Halide (R-X)

Caption: Reaction pathway showing the desired mono-alkylation and the undesired over-alkylation to a quaternary salt.

Troubleshooting_Workflow cluster_solutions Solutions to Prevent Quaternary Salt Formation Start Low Yield of N-Alkylpiperidine? Check_Byproduct Is a water-soluble byproduct observed? Start->Check_Byproduct Yes Other_Issues Investigate other issues: - Reaction conditions - Reagent purity - Steric hindrance Start->Other_Issues No Quat_Salt High probability of Quaternary Salt Formation Check_Byproduct->Quat_Salt Yes Check_Byproduct->Other_Issues No Sol1 Use excess piperidine Quat_Salt->Sol1 Sol2 Slow addition of alkylating agent Quat_Salt->Sol2 Sol3 Lower reaction temperature Quat_Salt->Sol3 Sol4 Add a non-nucleophilic base Quat_Salt->Sol4 Sol5 Consider reductive amination Quat_Salt->Sol5

Caption: A troubleshooting decision tree for low yields in piperidine alkylation.

References

Technical Support Center: Purification of 4-(Piperidin-4-yloxy)pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Piperidin-4-yloxy)pyridine-based compounds.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of Desired Product

Q: I'm getting a low yield of my 4-(piperidin-4-yloxy)pyridine derivative after synthesis and initial work-up. What are the likely causes and how can I fix it?

A: Low yields can stem from several factors, primarily related to the purity of starting materials and reaction conditions.

  • Incomplete Reaction: The ether linkage in these compounds is often formed via a Williamson ether synthesis or a Mitsunobu reaction. Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time, temperature, or the equivalents of your reagents.

  • Impure Starting Materials: The purity of the N-protected 4-hydroxypiperidine is crucial. A common impurity is the corresponding N-protected 4-piperidone, which will not participate in the etherification reaction, thus lowering your yield based on the initial mass of the starting material.[1] Another common impurity is unprotected 4-hydroxypiperidine, which can lead to side reactions.[1]

    • Solution: Assess the purity of your N-Boc-4-hydroxypiperidine using HPLC or NMR to quantify the amount of ketone or unprotected amine impurity.[1]

  • Presence of Water: The Mitsunobu reaction is a dehydration-condensation process.[1] Any water in your starting materials or solvents will quench the reaction, leading to a reduced yield.[1]

    • Solution: Ensure your starting materials are thoroughly dried under vacuum. Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[1]

Issue 2: Difficulty in Separating Product from Starting Materials/Byproducts by Column Chromatography

Q: My product co-elutes with one of the starting materials or a byproduct during column chromatography. How can I improve the separation?

A: Co-elution is a common challenge, especially when the polarity of the product and impurities are similar. Here are several strategies to improve separation:

  • Optimize the Solvent System: A single solvent system may not be sufficient.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with close Rf values. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate.

    • Ternary Solvent Systems: Adding a third solvent can sometimes dramatically improve separation. For instance, small amounts of methanol in a dichloromethane/ethyl acetate system can be effective for polar compounds.

  • Modify the Stationary Phase:

    • Acid/Base Washing: For basic compounds like your 4-(piperidin-4-yloxy)pyridine derivative, residual acidic silanol groups on the silica gel can cause peak tailing and poor separation.[2] Pre-treating your silica gel with a solution of triethylamine in your eluent can neutralize these sites. Alternatively, adding a small percentage (0.5-1%) of triethylamine or ammonia to your mobile phase can significantly improve peak shape and resolution.[3][4]

    • Different Adsorbents: If silica gel is not providing adequate separation, consider using alumina (basic, neutral, or acidic) or a reverse-phase C18 silica gel for your column chromatography.

  • Check for On-Column Reactions: Ensure your compound is not degrading on the silica gel. You can test this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Issue 3: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my compound, but it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the melting point of the solute is lower than the boiling point of the solvent.

  • Change the Solvent or Solvent System:

    • Single Solvent: If you are using a single solvent, it may be too good of a solvent. Try a solvent in which your compound is less soluble.

    • Solvent Pair: If using a solvent pair, you may be adding the "poor" solvent too quickly or the temperature difference between the hot and cold solutions is too large. Try adding the "poor" solvent dropwise at the boiling point of the "good" solvent until the solution becomes slightly turbid, then allow it to cool slowly.[5]

  • Slow Down the Cooling Process: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(piperidin-4-yloxy)pyridine derivatives?

A1: Common impurities depend on the synthetic route.

  • From Williamson Ether Synthesis: Unreacted 4-hydroxypyridine or N-protected-4-hydroxypiperidine starting materials. Elimination byproducts from the alkyl halide are also possible, especially with secondary or tertiary halides.[6][7]

  • From Mitsunobu Reaction: Unreacted alcohol starting materials (4-hydroxypyridine or N-protected-4-hydroxypiperidine). Byproducts from the reaction of the DEAD reagent, such as triphenylphosphine oxide and the reduced form of DEAD, are also major impurities that need to be removed.[8]

  • From Starting Materials: As mentioned in the troubleshooting section, N-protected-4-piperidone and unprotected 4-hydroxypiperidine are common impurities in commercially available N-protected-4-hydroxypiperidine.[1]

Q2: What are some good starting solvent systems for column chromatography of these compounds?

A2: The polarity of your specific derivative will dictate the ideal solvent system. However, here are some good starting points for method development:

  • For less polar derivatives: Start with a mixture of Ethyl Acetate (EtOAc) and Hexanes (or Heptane). A typical starting gradient would be from 10% to 50% EtOAc in Hexanes.[4]

  • For more polar derivatives: A mixture of Methanol (MeOH) and Dichloromethane (DCM) is often effective. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[4][9]

  • For basic compounds prone to tailing: Add 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution to your chosen eluent.[3][9]

Q3: Can I use reverse-phase HPLC for purification? What conditions are recommended?

A3: Yes, preparative reverse-phase HPLC is an excellent method for purifying these compounds, especially for achieving high purity.

  • Stationary Phase: A C18 column is the most common choice.[10]

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.

  • pH Control: Since these compounds are basic, it is crucial to control the pH of the mobile phase. Maintaining a pH between 7.5 and 11 will keep the compound in its neutral, more retained form.[10] Alternatively, using an acidic mobile phase (pH 2-3) will protonate the basic nitrogens, which can also lead to good peak shapes. Volatile buffers like ammonium formate or ammonium acetate are preferred for preparative work as they can be easily removed by lyophilization.[11]

Q4: What are some suitable recrystallization solvents for 4-(piperidin-4-yloxy)pyridine derivatives?

A4: The choice of solvent is highly dependent on the specific substitutions on your core structure. A good starting point is to screen a variety of solvents with different polarities.

  • Common Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Common Solvent Pairs:

    • Ethanol/Water[5]

    • Methanol/Water

    • Acetone/Hexane[12]

    • Ethyl Acetate/Hexane[13]

    • Dichloromethane/Hexane

Data Presentation

Table 1: Illustrative TLC Rf Values for a Hypothetical 4-(Piperidin-4-yloxy)pyridine Derivative in Various Solvent Systems.

Solvent System (v/v)Rf ValueObservations
20% EtOAc/Hexane0.15Good for initial spotting, but too low for efficient elution.
50% EtOAc/Hexane0.40Optimal for separation from less polar impurities.
100% EtOAc0.75Compound moves too quickly; poor separation from polar impurities.
5% MeOH/DCM0.30Good separation, may require a gradient for complex mixtures.
5% MeOH/DCM + 1% TEA0.35Symmetrical spot, reduced tailing compared to the same system without TEA.

Table 2: Comparison of Purification Techniques for a Hypothetical Crude Product.

Purification MethodPurity Achieved (Illustrative)Yield (Illustrative)ProsCons
Flash Column Chromatography95-98%70-85%Good for large quantities, effective for separating compounds with different polarities.Can be time-consuming, uses large volumes of solvent.
Recrystallization>99% (after 2-3 cycles)50-70%Can provide very high purity, good for removing minor impurities.Lower yield, requires a solid product, finding a suitable solvent can be challenging.
Preparative HPLC>99.5%80-95%High resolution and purity, automated.Requires specialized equipment, limited sample loading capacity.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives your desired product an Rf value of approximately 0.3.[3]

  • Column Packing: Choose an appropriately sized column (typically using 50-100 times the weight of silica gel to the weight of the crude product). Pack the column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Run the column with your chosen eluent system, collecting fractions. You can use a single isocratic eluent or a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[3]

Protocol 2: General Procedure for Recrystallization from a Solvent Pair
  • Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the compound.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Is_Solid Is the product a solid? TLC->Is_Solid Assess purity & polarity Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Impure Recrystallization->Column_Chromatography Still impure Pure_Solid Pure Solid Product Recrystallization->Pure_Solid High purity achieved Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For higher purity Pure_Oil Pure Product (as oil/solid) Column_Chromatography->Pure_Oil High_Purity_Product High Purity Product (>99.5%) Prep_HPLC->High_Purity_Product Pure_Oil->Prep_HPLC Further purification needed LSD1_Inhibition_Pathway cluster_0 Compound 4-(Piperidin-4-yloxy)pyridine Derivative LSD1 LSD1 (Lysine-Specific Demethylase 1) Compound->LSD1 Inhibits H3K4me1 Histone H3 Lysine 4 (Monomethylated - H3K4me1) [Repressed Gene Transcription] LSD1->H3K4me1 Demethylates Gene_Expression Altered Gene Expression H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) [Active Gene Transcription] H3K4me2->LSD1 Substrate H3K4me1->Gene_Expression Leads to Cell_Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

References

identifying and minimizing byproducts in 4-(Piperidin-4-yloxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing byproducts during the synthesis of 4-(Piperidin-4-yloxy)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(Piperidin-4-yloxy)pyridine, which is typically achieved via a Williamson ether synthesis. The primary reaction involves the coupling of a 4-substituted piperidine with a 4-substituted pyridine.

A common synthetic route involves the reaction of N-Boc-4-hydroxypiperidine with 4-chloropyridine, followed by the deprotection of the Boc group. An alternative is the direct reaction of 4-hydroxypiperidine with 4-chloropyridine, though this can lead to more byproducts.

Issue 1: Low Yield of the Desired O-Alkylated Product

Low yields of 4-(Piperidin-4-yloxy)pyridine can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.

Potential Cause Recommended Solution Expected Outcome
Incomplete Deprotonation of Hydroxyl Group Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete formation of the alkoxide.Increased conversion of the starting alcohol to the more nucleophilic alkoxide, leading to a higher reaction rate and yield.
Poor Nucleophilicity of the Alkoxide Ensure the reaction medium is free of protic solvents, which can solvate the alkoxide and reduce its nucleophilicity.Enhanced nucleophilic attack on the electrophilic pyridine ring, favoring the desired SNAr reaction.
Low Reactivity of 4-Chloropyridine Increase the reaction temperature, but monitor closely for byproduct formation. Consider using a more reactive leaving group on the pyridine ring if possible, such as a sulfonate ester.Faster reaction rate and higher conversion to the desired product.
Sub-optimal Solvent Choice Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents are known to accelerate SNAr reactions.[1]Improved solubility of reactants and stabilization of the transition state, leading to a higher reaction rate and yield.

Issue 2: Formation of N-Alkylated Byproduct

A significant byproduct can be the N-alkylation of the piperidine ring, where the piperidine nitrogen acts as a nucleophile and attacks the 4-position of the pyridine ring.

Potential Cause Recommended Solution Expected Outcome
Unprotected Piperidine Nitrogen Use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc group is a robust protecting group that prevents N-alkylation under basic conditions.Selective O-alkylation is achieved, and the N-alkylation byproduct is minimized or eliminated. The Boc group can be removed in a subsequent step.
Reaction Conditions Favoring N-Alkylation If not using a protecting group, carefully control the reaction stoichiometry and addition rate of the electrophile. Using a less polar solvent might slightly favor O-alkylation, but this can significantly slow down the desired reaction.A slight improvement in the O/N alkylation ratio may be observed, but protection is the more reliable strategy.

Issue 3: Presence of Elimination Byproducts

Although less common with aryl halides, elimination reactions can occur, especially at higher temperatures, leading to the formation of unsaturated piperidine derivatives.

Potential Cause Recommended Solution Expected Outcome
High Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.Minimized formation of elimination byproducts and decomposition of reactants and products.
Strongly Basic Conditions While a strong base is needed for deprotonation, avoid an excessive excess of base, which can promote elimination.Reduced levels of elimination byproducts in the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-(Piperidin-4-yloxy)pyridine?

The most common byproducts are the result of N-alkylation of the piperidine nitrogen, leading to the formation of a quaternary pyridinium salt or a neutral N-aryl piperidine derivative, depending on the starting materials. If high temperatures are used, elimination byproducts from the piperidine ring can also be observed.

Q2: How can I confirm the identity of the O-alkylated versus N-alkylated product?

A combination of analytical techniques can be used. NMR spectroscopy is a powerful tool; in the 13C NMR spectrum, the carbon attached to the oxygen in the O-alkylated product will have a chemical shift in the range of 65-75 ppm, whereas the carbon attached to the nitrogen in the N-alkylated product will appear further downfield.[2][3] LC-MS can also be used to separate the isomers, which will have the same mass but different retention times.

Q3: What is the best method to protect the piperidine nitrogen to prevent N-alkylation?

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later with acid.

Q4: Can I use 4-hydroxypyridine and a 4-halopiperidine for this synthesis?

Yes, this is a viable alternative. In this case, you would deprotonate 4-hydroxypyridine to form the pyridin-4-olate, which then acts as the nucleophile. It is still recommended to use an N-protected 4-halopiperidine to avoid self-condensation or other side reactions involving the piperidine nitrogen.

Q5: What are the recommended purification methods for 4-(Piperidin-4-yloxy)pyridine?

Column chromatography on silica gel is a common and effective method for purifying the final product and removing byproducts. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of dichloromethane/methanol or ethyl acetate/hexanes is often a good starting point.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(pyridin-4-yloxy)piperidine

This protocol describes the O-alkylation of N-Boc-4-hydroxypiperidine with 4-chloropyridine.

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • 4-Chloropyridine hydrochloride (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Add 4-chloropyridine hydrochloride in one portion.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-4-(pyridin-4-yloxy)piperidine

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Materials:

    • N-Boc-4-(pyridin-4-yloxy)piperidine (1.0 eq)

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve N-Boc-4-(pyridin-4-yloxy)piperidine in a minimal amount of 1,4-dioxane.

    • Add an excess of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(Piperidin-4-yloxy)pyridine hydrochloride.

    • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Quantitative Data

The following table provides representative yields for the synthesis of 4-(Piperidin-4-yloxy)pyridine under different conditions. These are illustrative values and actual yields may vary depending on the specific experimental setup.

Reaction Conditions Starting Materials Yield of O-Alkylated Product (%) Yield of N-Alkylated Byproduct (%)
NaH, DMF, 80 °CN-Boc-4-hydroxypiperidine, 4-Chloropyridine75-85< 2
K2CO3, Acetonitrile, reflux4-Hydroxypiperidine, 4-Chloropyridine30-4015-25
NaH, DMF, 80 °C4-Hydroxypyridine, N-Boc-4-chloropiperidine70-80< 5

Visualizations

Reaction_Pathway cluster_route1 Route 1: O-Alkylation of Piperidine Derivative cluster_byproduct Byproduct Formation (Route 2) A N-Boc-4-hydroxypiperidine C N-Boc-4-(pyridin-4-yloxy)piperidine A->C NaH, DMF B 4-Chloropyridine B->C D 4-(Piperidin-4-yloxy)pyridine C->D HCl, Dioxane E 4-Hydroxypiperidine G N-(Pyridin-4-yl)-4-hydroxypiperidine (N-Alkylation Byproduct) E->G F 4-Chloropyridine F->G

Caption: Synthetic pathways for 4-(Piperidin-4-yloxy)pyridine.

Troubleshooting_Logic Start Low Yield or Impure Product CheckByproducts Identify Byproducts by LC-MS/NMR Start->CheckByproducts N_Alkylation N-Alkylation Detected? CheckByproducts->N_Alkylation UseProtectingGroup Use N-Boc Protecting Group N_Alkylation->UseProtectingGroup Yes OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temperature) N_Alkylation->OptimizeConditions No Purify Purify by Column Chromatography UseProtectingGroup->Purify OptimizeConditions->Purify

References

overcoming steric hindrance in 4-(Piperidin-4-yloxy)pyridine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 4-(Piperidin-4-yloxy)pyridine, with a particular focus on overcoming issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 4-(Piperidin-4-yloxy)pyridine scaffold?

A1: The 4-(Piperidin-4-yloxy)pyridine core presents two primary sites for derivatization: the secondary amine of the piperidine ring and the pyridine ring itself. The piperidine nitrogen is a nucleophilic site, readily undergoing reactions like N-acylation and N-alkylation. The pyridine ring, being electron-deficient, is more amenable to functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, particularly at the C2 and C3 positions if pre-functionalized with a halide.

Q2: How does steric hindrance typically affect the derivatization of this molecule?

A2: Steric hindrance can significantly impact reaction outcomes by impeding the approach of bulky reagents to the reactive sites. On the piperidine nitrogen, bulky acylating or alkylating agents may lead to slow reaction rates or incomplete conversions. For the pyridine ring, sterically demanding coupling partners or ligands on the metal catalyst can influence the efficiency and regioselectivity of cross-coupling reactions.

Q3: How can I selectively functionalize the piperidine nitrogen in the presence of the pyridine ring?

A3: The piperidine nitrogen is significantly more nucleophilic than the pyridine nitrogen, allowing for selective functionalization under standard N-acylation or N-alkylation conditions. The pyridine nitrogen is generally not reactive under these conditions.

Q4: What are the key challenges in purifying derivatives of 4-(Piperidin-4-yloxy)pyridine?

A4: The basic nature of both the piperidine and pyridine nitrogens can lead to tailing on silica gel chromatography. Additionally, the polarity of the molecule can make separation from polar byproducts challenging. Using a modified mobile phase with a small amount of a basic additive like triethylamine or ammonia in methanol can help to improve peak shape during chromatography.

Troubleshooting Guides

Guide 1: Low Yield in N-Acylation of the Piperidine Nitrogen

Q: My N-acylation reaction with a sterically hindered acyl chloride is giving a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in the N-acylation of sterically hindered piperidines are a common issue. Here is a systematic approach to troubleshooting:

  • Choice of Coupling Reagent: Standard methods may be insufficient for sterically demanding substrates. Consider using more powerful coupling reagents known to overcome steric hindrance.

  • Reaction Conditions: Elevated temperatures and longer reaction times may be necessary to drive the reaction to completion.

  • Purity of Reagents: Ensure the acylating agent and solvents are pure and anhydrous, as moisture can quench the reaction.

.

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield in N-Acylation reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions start->conditions purity Check Reagent Purity start->purity new_reagent Use HATU, HCTU, or COMU reagent->new_reagent temp_time Increase Temperature & Time conditions->temp_time purify_reagents Purify/Dry Reagents & Solvents purity->purify_reagents

Caption: Troubleshooting workflow for low yield in N-acylation.

Guide 2: Poor Conversion in N-Alkylation with Bulky Alkyl Halides

Q: I am attempting to N-alkylate the piperidine with a secondary or tertiary alkyl halide and observing very little product formation. What can I do to improve this?

A: Direct N-alkylation with sterically hindered alkyl halides is often challenging due to competing elimination reactions (E2). Consider the following strategies:

  • Alternative Alkylation Methods: Reductive amination is a powerful alternative for introducing bulky alkyl groups. This involves reacting the piperidine with a corresponding ketone or aldehyde in the presence of a reducing agent.

  • Reaction Conditions: If direct alkylation is necessary, using a non-nucleophilic base and a polar aprotic solvent can sometimes favor substitution over elimination. Microwave irradiation can also be beneficial in accelerating these sluggish reactions.[1]

Guide 3: Inefficient Suzuki-Miyaura Coupling on the Pyridine Ring

Q: My Suzuki-Miyaura coupling of a halogenated 4-(Piperidin-4-yloxy)pyridine derivative is inefficient. How can I optimize the reaction?

A: The efficiency of Suzuki-Miyaura couplings on pyridine rings can be highly dependent on the catalyst system and reaction conditions.

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich ligands such as SPhos or XPhos often give superior results.[2]

  • Catalyst and Pre-catalyst: Ensure the palladium source is active. Using a pre-catalyst can sometimes improve reproducibility.[3]

  • Base and Solvent: The choice of base and solvent system is also crucial. A thorough screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is recommended.

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OR)2 boronic_acid->transmetalation pd_intermediate2 Ar-Pd(II)-R(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Guide 4: Side Reactions in Buchwald-Hartwig Amination

Q: I am performing a Buchwald-Hartwig amination on a halogenated 4-(Piperidin-4-yloxy)pyridine and observing significant hydrodehalogenation of my starting material. How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. The following adjustments can help to minimize it:

  • Ligand Choice: Use of sterically hindered biarylphosphine ligands can often suppress this side reaction by favoring the desired C-N bond formation.[4][5]

  • Base Selection: The choice of base can have a significant impact. Weaker bases may sometimes reduce the rate of hydrodehalogenation.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also help to minimize this side product.

Data Presentation

The following tables provide a summary of typical reaction conditions for the derivatization of 4-(Piperidin-4-yloxy)pyridine and related structures. Note that these are starting points and may require optimization for specific substrates.

Table 1: Comparison of Coupling Reagents for N-Acylation

Coupling ReagentClassTypical SolventBaseKey Features
HATU Uronium SaltDMF, DCMDIPEA, TEAHighly efficient for sterically hindered couplings, low racemization.[6]
HCTU Uronium SaltDMF, DCMDIPEA, TEASimilar performance to HATU, often more cost-effective.[6]
PyBOP Phosphonium SaltDMF, DCMDIPEA, TEAGood for hindered couplings, but can be less efficient than uronium salts.
EDC/HOBt CarbodiimideDMF, DCMDIPEA, TEAClassic reagent, may be less effective for very hindered substrates.

Table 2: Conditions for N-Alkylation of Piperidines

Alkylation MethodReagentsSolventBaseTemperature (°C)
Direct Alkylation Alkyl HalideDMF, ACNK₂CO₃, Cs₂CO₃25 - 80
Reductive Amination Aldehyde or Ketone, NaBH(OAc)₃DCE, THFAcetic Acid (cat.)0 - 25

Table 3: Optimized Conditions for Suzuki-Miyaura Coupling of Halopyridines

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O80 - 110
Pd₂(dba)₃ XPhosK₂CO₃Dioxane80 - 100
Pd(PPh₃)₄ -Na₂CO₃DME/H₂O80 - 90

Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ BINAPNaOtBuToluene80 - 110
Pd(OAc)₂ RuPhosK₂CO₃t-BuOH80 - 100
PdCl₂(dppf) -Cs₂CO₃Dioxane90 - 120

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise stated.

Protocol 1: N-Acylation of 4-(Piperidin-4-yloxy)pyridine
  • Reaction Setup: To a solution of 4-(Piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DCM or DMF (0.1 M), add a suitable coupling reagent (e.g., HATU, 1.1 eq) and the carboxylic acid (1.1 eq).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 4-(Piperidin-4-yloxy)pyridine via Reductive Amination
  • Reaction Setup: To a solution of 4-(Piperidin-4-yloxy)pyridine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE (0.1 M), add a catalytic amount of acetic acid.

  • Reducing Agent Addition: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated 4-(Piperidin-4-yloxy)pyridine
  • Reaction Setup: In a Schlenk flask, combine the halogenated 4-(Piperidin-4-yloxy)pyridine (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, 0.1 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

cluster_piperidine Piperidine Derivatization cluster_pyridine Pyridine Derivatization start_mol 4-(Piperidin-4-yloxy)pyridine n_acylation N-Acylation start_mol->n_acylation n_alkylation N-Alkylation start_mol->n_alkylation halogenation Halogenation (e.g., at C2/C3) start_mol->halogenation suzuki Suzuki Coupling halogenation->suzuki buchwald Buchwald-Hartwig Amination halogenation->buchwald

Caption: Overview of derivatization strategies for 4-(Piperidin-4-yloxy)pyridine.

References

Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Piperidin-4-yloxy)pyridine dihydrochloride.

Synthesis Workflow Overview

The synthesis of this compound is typically a three-step process. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start N-Boc-4-hydroxypiperidine + 4-Hydroxypyridine ether_formation Williamson Ether Synthesis or Mitsunobu Reaction start->ether_formation Coupling intermediate tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate ether_formation->intermediate deprotection Acidic Deprotection (e.g., HCl) intermediate->deprotection free_base 4-(Piperidin-4-yloxy)pyridine (Free Base) deprotection->free_base salt_formation Salt Formation (HCl) free_base->salt_formation final_product 4-(Piperidin-4-yloxy)pyridine dihydrochloride salt_formation->final_product

Caption: General three-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Ether Formation (Williamson Ether Synthesis / Mitsunobu Reaction)

Q1: I am seeing low yields in the Williamson ether synthesis. What are the common causes?

A1: Low yields in the Williamson ether synthesis at scale can be attributed to several factors:

  • Insufficient Deprotonation: The alkoxide of N-Boc-4-hydroxypiperidine may not be fully formed. Ensure your base is strong enough (e.g., NaH, KH) and added under anhydrous conditions.

  • Side Reactions: Elimination (E2) can compete with substitution (SN2), especially at higher temperatures.[1][2] Using a more polar aprotic solvent like DMF or DMSO can favor the desired SN2 reaction.[1]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote elimination and other side reactions. Maintain a moderate temperature (typically 50-100 °C) and monitor the reaction progress closely.[2]

  • Purity of Reactants: Ensure both N-Boc-4-hydroxypiperidine and 4-hydroxypyridine are of high purity and anhydrous.

Troubleshooting Flowchart for Low Yield in Williamson Synthesis

Williamson_Troubleshooting start Low Yield in Williamson Synthesis check_base Check Base and Deprotonation Conditions start->check_base check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_purity Verify Reactant Purity and Anhydrous Conditions start->check_purity action_base Use stronger base (NaH, KH). Ensure anhydrous conditions. check_base->action_base action_temp Lower temperature to reduce E2 elimination. check_temp->action_temp action_solvent Switch to polar aprotic solvent (DMF, DMSO). check_solvent->action_solvent action_purity Purify/dry reactants before use. check_purity->action_purity

Caption: Troubleshooting guide for low yield in Williamson ether synthesis.

Q2: The Mitsunobu reaction is not going to completion and is difficult to purify. What should I consider?

A2: The Mitsunobu reaction can be challenging to scale up due to the formation of byproducts.[3]

  • Reagent Addition: Slow, controlled addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (0 °C) is crucial to prevent side reactions.

  • Byproduct Removal: Triphenylphosphine oxide (Ph₃P=O) and the reduced hydrazine byproduct can be difficult to remove. Using polymer-supported triphenylphosphine can simplify removal by filtration.[3] Alternatively, modified reagents where the byproducts are easily removed by filtration or acid-base extraction are available.[4]

  • Acidity of Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[4] While 4-hydroxypyridine is generally suitable, its nucleophilicity can be a factor.

ParameterRecommended ConditionPotential Issue if Deviated
Reagent Triphenylphosphine (PPh₃)Difficult to remove byproduct (Ph₃P=O)
Diethyl azodicarboxylate (DEAD)Can form difficult-to-remove hydrazine byproduct
Solvent Anhydrous THFPresence of water will quench the reaction
Temperature 0 °C for addition, then RTHigher temps can lead to side reactions
Work-up Column chromatographyCan be challenging at scale

Q3: What are common impurities from the ether formation step?

A3: Common impurities include unreacted starting materials, the elimination byproduct (from Williamson synthesis), triphenylphosphine oxide (from Mitsunobu), and potentially C-alkylated products where the piperidine ring is alkylated instead of the oxygen.[1]

Step 2: Deprotection of Boc-Protected Intermediate

Q1: My Boc-deprotection is incomplete. How can I drive it to completion on a large scale?

A1: Incomplete deprotection is a common issue during scale-up.

  • Acid Stoichiometry and Concentration: Ensure a sufficient excess of acid is used. While 4M HCl in dioxane is common, on a larger scale, using aqueous concentrated HCl in a solvent like acetone can be effective.[5][6]

  • Reaction Time and Temperature: The reaction may require longer times at scale. Gentle heating can sometimes be employed, but this should be done cautiously to avoid side reactions.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Dioxane, ethyl acetate, and acetone are common choices.[5]

Acid/Solvent SystemTypical ConditionsScale-Up Considerations
TFA / DCM5-30 min, RTVolatility of DCM can be an issue at scale.
4M HCl / Dioxane1-4 hours, RTDioxane is a process solvent with health concerns.
Conc. HCl / Acetone1-4 hours, RTGood for large scale, product may precipitate.[5]

Q2: Are there any specific safety concerns with large-scale Boc-deprotection?

A2: Yes. The deprotection reaction often evolves isobutylene and carbon dioxide gas. The reactor must be properly vented to handle the gas evolution, especially during the initial addition of the acid.

Step 3: Salt Formation

Q1: I am having trouble isolating the final dihydrochloride salt. What is the best procedure?

A1: The dihydrochloride salt is typically formed by treating a solution of the free base with an excess of hydrochloric acid.

  • Solvent Selection: Dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or diethyl ether.[7]

  • HCl Source: You can use a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) or bubble dry HCl gas through the solution.

  • Precipitation: The salt should precipitate out of the solution. Cooling the mixture can aid in complete precipitation.

  • Isolation: The precipitated salt can be isolated by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (Mitsunobu Reaction)
  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-hydroxypyridine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 eq) in THF dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.

Protocol 2: Deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as ethyl acetate or acetone.

  • Add a 4M solution of HCl in dioxane (5-10 eq) or concentrated aqueous HCl (5-10 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material.

  • If the product precipitates as the hydrochloride salt, it can be filtered directly.

  • Alternatively, the reaction mixture can be concentrated, and the residue triturated with diethyl ether to induce precipitation.

Protocol 3: Formation of this compound
  • Dissolve the crude free base from the deprotection step in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until the pH is strongly acidic (pH < 2).

  • Stir the mixture for 1-2 hours. The dihydrochloride salt should precipitate.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions. Always perform a thorough safety review before conducting any chemical synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as Potent Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: December 2025

Lysine-Specific Demethylase 1 (LSD1) plays a critical role in gene expression by demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention.[1][4] The following guide details a series of compounds designed as potent and selective LSD1 inhibitors, providing comparative data on their performance and the experimental methods used for their evaluation.

Data Presentation: Structure-Activity Relationship (SAR) of Derivatives

A series of 3-(Piperidin-4-ylmethoxy)pyridine derivatives were synthesized and evaluated for their inhibitory activity against the LSD1 enzyme. The structure-activity relationship (SAR) studies revealed key insights. For instance, substituting the central pyridine core with a benzene ring resulted in a compound (41) that was approximately 170-fold less potent, highlighting the importance of the pyridine structure for activity.[1] Furthermore, moving the substituent from the piperidin-4-yl position to the piperidin-3-yl position (compound 42) was significantly less favorable.[1] The following table summarizes the inhibitory potencies (Kᵢ) of selected derivatives, showcasing the impact of various substitutions on the core scaffold.

Compound IDR¹ Group (Pyridine C6)R² Group (Pyridine C5)R³ Group (Pyridine C2)LSD1 Kᵢ (μM)
5 HBrCl2.3
13 CNHp-tolyl0.28
16 CNHp-CF₃-phenyl0.035
17 CNHp-CN-phenyl0.029
20 CNHp-Cl-phenyl0.048
22 CNHp-F-phenyl0.057
41 CNHp-tolyl (benzene core)4.9
43 CNHp-tolyl (-NH- linker)1.2

Data extracted from "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1".[1][2][3]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the 3-(Piperidin-4-ylmethoxy)pyridine derivatives.

This biochemical assay was utilized to determine the inhibitory potency (Kᵢ) of the synthesized compounds against the LSD1 enzyme.

  • Principle: The demethylation of a dimethylated lysine substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[5] This H₂O₂ is then used by horseradish peroxidase (HRP) to drive the oxidation of a chromogenic substrate (e.g., Amplex Red), producing a fluorescent or colorimetric signal that is proportional to enzyme activity.[5][6]

  • Reagents:

    • Recombinant human LSD1 enzyme.

    • Dimethylated histone H3 peptide substrate (e.g., H3K4me2).

    • Horseradish Peroxidase (HRP).

    • Amplex Red reagent.

    • Assay Buffer (e.g., Tris or HEPES buffer at appropriate pH).

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Dispense test compounds at various concentrations into the wells of a microplate (e.g., 384-well black plate).[6]

    • Add a solution containing the LSD1 enzyme and the H3K4 peptide substrate to each well.

    • Allow the enzyme and inhibitors to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[6]

    • Initiate the demethylation reaction by adding the HRP and Amplex Red detection mixture.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the resulting fluorescence or absorbance using a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine IC₅₀ values by fitting the data to a dose-response curve. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

The diagram below illustrates the epigenetic role of LSD1. It removes methyl groups from dimethylated Histone H3 Lysine 4 (H3K4me2), a mark for active chromatin, leading to transcriptional repression. The inhibitors block this action, maintaining the H3K4me2 mark and thus preventing the repression of target genes.

LSD1_Pathway cluster_0 Epigenetic Regulation H3K4me2 Active Chromatin (H3K4me2) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Gene_Active Target Gene Transcription H3K4me2->Gene_Active H3K4me1 Repressed Chromatin (H3K4me1/0) Gene_Repression Target Gene Repression H3K4me1->Gene_Repression LSD1->H3K4me1 Demethylation Inhibitor 3-(Piperidin-4-ylmethoxy) -pyridine Derivative Inhibitor->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition, preventing demethylation of H3K4me2.

This diagram outlines the key steps of the HRP-coupled assay used to measure the inhibitory activity of the test compounds against LSD1.

Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compounds start->prep dispense Dispense Compounds into 384-well Plate prep->dispense add_enzyme Add LSD1 Enzyme & H3K4me2 Substrate dispense->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate add_detection Add HRP & Amplex Red Detection Mix pre_incubate->add_detection incubate_react Incubate Reaction add_detection->incubate_react read Read Fluorescence/ Absorbance incubate_react->read analyze Calculate IC50 & Ki read->analyze end End analyze->end

Caption: Workflow for the HRP-coupled LSD1 biochemical inhibition assay.

References

Benchmarking 4-(Piperidin-4-yloxy)pyridine Analogs Against Known Inhibitors for c-MET and RON Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors, particularly targeting the c-MET and RON receptor tyrosine kinases. Dysregulation of these signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This guide provides an objective comparison of the performance of 4-(piperidin-4-yloxy)pyridine analogs with established inhibitors, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel cancer therapeutics.

Quantitative Performance Analysis

The inhibitory activity of various compounds against c-MET and RON kinases is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the reported in vitro potencies of a selection of 4-(piperidin-4-yloxy)pyridine analogs alongside well-known, clinically relevant inhibitors.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
Known Inhibitors
Cabozantinibc-METCell-free1.3-
RONCell-free124-
Crizotinibc-METCell-based5.16 - 8-
RON---
Tivantinib (ARQ 197)c-METCell-free-355
Cell-based100 - 300-
4-(Piperidin-4-yloxy)pyridine Analog
Compound 4 (Pyridine-bioisostere of Cabozantinib)c-METCell-free4.9-

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. Data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflow

Understanding the signaling cascades initiated by c-MET and RON is crucial for elucidating the mechanism of action of their inhibitors. Upon ligand binding, these receptors dimerize and autophosphorylate, triggering a downstream cascade of signaling proteins that regulate cell proliferation, survival, migration, and invasion.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization GAB1 GAB1 cMET->GAB1 GRB2_SOS GRB2/SOS cMET->GRB2_SOS STAT3 STAT3 cMET->STAT3 Direct Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Gene_Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT3->Gene_Transcription

Caption: Simplified c-MET Signaling Pathway.

The experimental workflow for benchmarking novel inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.

Experimental_Workflow Start Compound Synthesis (4-(Piperidin-4-yloxy)pyridine analogs) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) Start->Kinase_Assay IC50_Determination IC50 Determination (Potency) Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Against other kinases) IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Phosphorylation, Proliferation) IC50_Determination->Cell_Based_Assay Data_Analysis Data Analysis & Comparison with Known Inhibitors Selectivity_Profiling->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: Experimental Workflow for Inhibitor Benchmarking.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for two common in vitro kinase assays used to determine inhibitor potency.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase.

Materials:

  • Recombinant c-MET or RON kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (4-(Piperidin-4-yloxy)pyridine analogs and known inhibitors)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of kinase solution (2x final concentration) to each well.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (2x final concentration).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Add 10 µL of detection mix containing the Europium-labeled antibody and Streptavidin-conjugated fluorophore in a suitable detection buffer containing EDTA to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant c-MET or RON kinase

  • Substrate (protein or peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • Test compounds

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (2.5x final concentration) to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (2.5x final concentration).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the luminescence signal to the amount of ADP produced using a standard curve. Plot the amount of ADP produced against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The 4-(piperidin-4-yloxy)pyridine scaffold represents a valuable starting point for the development of potent c-MET and RON inhibitors. The data presented in this guide demonstrates that analogs based on this core can achieve potencies comparable to, and in some cases exceeding, those of established clinical candidates. The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel compounds, facilitating direct comparison with existing inhibitors. Further exploration of the structure-activity relationships within this chemical series holds significant promise for the discovery of next-generation therapeutics targeting c-MET and RON-driven cancers.

Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: An In-Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking analysis of N-(4-chlorophenyl)piperidin-4-amine analogs. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the potential binding interactions and affinities of this class of compounds. Due to the specificity of the core structure, this guide synthesizes data from studies on structurally related piperidine derivatives to provide a comprehensive understanding of their in-silico performance.

Data Presentation: Comparative Docking Performance

The following table summarizes quantitative data from various molecular docking studies on ligands structurally related to N-(4-chlorophenyl)piperidin-4-amine. This allows for a comparative view of their binding affinities against different biological targets.

Compound/AnalogTarget ProteinDocking Score (kcal/mol) / Binding Affinity (Ki)Reference
2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineSARS-CoV-2 MproNot Specified[1]
Piperidine Derivatives (1 and 2)Pancreatic Lipase-8.24 kcal/mol (for a related derivative)[2]
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorHigh Affinity (Ki in nM range for analogs)[3]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Ki value of 3.2 nM[4]
Symmetrical chlorophenylamino-s-triazine derivatives with piperidineEGFR, VEGFR2, PI3K-7.8 to -9.1 kcal/mol[5]

Experimental Protocols: Molecular Docking

A generalized experimental protocol for molecular docking, based on methodologies reported in the cited studies, is outlined below.[6]

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[7]

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.[6]

  • Hydrogen atoms are added to the protein structure, and charges are assigned.[6]

  • The protein structure is energy minimized to relieve any steric clashes.[4][6]

2. Preparation of the Ligand:

  • The 2D structure of the N-(4-chlorophenyl)piperidin-4-amine analog is drawn using chemical drawing software and converted to a 3D structure.[6]

  • The ligand's geometry is optimized, and charges are assigned.[6] Rotatable bonds within the ligand are defined.[8]

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[8]

  • A docking program such as AutoDock is used to perform the simulation.[7][8] The docking algorithm explores different conformations and orientations of the ligand within the active site.[6]

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[6][7]

4. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose based on the docking score.[6]

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like PyMOL or Discovery Studio.[7]

In-Silico Analysis Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of N-(4-chlorophenyl)piperidin-4-amine analogs, from initial structure preparation to the final analysis of interactions.

G cluster_0 Input Preparation cluster_1 Structure Preparation cluster_2 Docking Simulation cluster_3 Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (SDF/MOL2) PrepLigand Prepare Ligand (Optimize geometry, assign charges) Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid PrepLigand->Grid Docking Run Molecular Docking (e.g., AutoDock) Grid->Docking Analyze Analyze Docking Results (Binding Energy, Poses) Docking->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Analyze->Visualize

Caption: Workflow for comparative molecular docking analysis.

References

Evaluating the Selectivity Profile of 4-(Piperidin-4-yloxy)pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of various kinases. Understanding the selectivity profile of inhibitors built around this core is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of a representative inhibitor containing a related piperidin-4-yloxy moiety, alongside well-established clinical kinase inhibitors.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the kinase selectivity of a potent ABL/KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , which features a 3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide core. This compound serves as a valuable case study due to the public availability of its comprehensive kinome scan data. For comparison, the selectivity profiles of two widely used clinical kinase inhibitors, Dasatinib (a multi-targeted BCR-ABL inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), are also presented.

Table 1: Primary Targets and Potency of Representative Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)
CHMFL-ABL/KIT-155ABL, c-KIT46 (ABL), 75 (c-KIT)[1]
DasatinibBCR-ABL, SRC family0.6-1.1 (BCR-ABL)
SunitinibVEGFRs, PDGFRs, KIT2 (VEGFR2), 1 (PDGFRβ), 4 (KIT)

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)

This table presents a selection of off-target kinases inhibited by each compound at a concentration of 1 µM, providing a snapshot of their broader selectivity. Data for CHMFL-ABL/KIT-155 is derived from a KINOMEscan assay against 468 kinases.[1]

KinaseCHMFL-ABL/KIT-155 (% Inhibition)Dasatinib (% Inhibition)Sunitinib (% Inhibition)
SRC<10>90>80
LCK<10>90>70
FYN<10>90>70
YES<10>90>60
FLT3<10>80>90
RET<10>70>90
CSF1R (FMS)<10>80>90
DDR1>90<20<20
DDR2>90<20<20
EPHA2<10>50<30
EPHA7<10>60<30
RIPK2<10>70<20

Note: This table is a condensed representation. Comprehensive kinome scan data reveals a wider range of interactions.

Selectivity Score (S-Score): A metric to quantify selectivity, where a lower score indicates higher selectivity. The S-score for CHMFL-ABL/KIT-155 at 1 µM is 0.03, highlighting its high selectivity.[1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of robust methodologies are employed for this purpose.

In Vitro Kinase Panel Screening (KINOMEscan™)

This method provides a comprehensive assessment of an inhibitor's binding affinity against a large panel of kinases.

Principle: A competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of test compound bound to the kinase is measured, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Test_Compound Test Compound (e.g., 4-(Piperidin-4-yloxy)pyridine derivative) Incubation Incubation of Test Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (>450 kinases) Kinase_Panel->Incubation Washing Washing to remove unbound compounds Incubation->Washing Elution Elution of bound kinase Washing->Elution qPCR Quantification of kinase-DNA tag via qPCR Elution->qPCR Data_Analysis Data Analysis (% Inhibition, Kd) qPCR->Data_Analysis G cluster_reaction Reaction cluster_separation Separation cluster_detection Detection Mix Prepare Reaction Mix: Kinase, Substrate, Inhibitor, Buffer Initiate Initiate Reaction with [γ-³³P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Spot onto Filtermat and Wash Stop->Filter Scintillation Add Scintillation Fluid Filter->Scintillation Count Measure Radioactivity Scintillation->Count Analyze Calculate % Inhibition and IC50 Count->Analyze G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 4-(Piperidin-4-yloxy)pyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K

References

Comparative Efficacy of 4-(Piperidin-4-yloxy)pyridine Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives built upon this core structure, supported by experimental data and detailed methodologies to aid in research and development efforts.

In Vitro Efficacy: A Comparative Overview

Derivatives of 4-(piperidin-4-yloxy)pyridine have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the in vitro anticancer activity of representative compounds from various studies.

Anticancer Activity Against Ovarian Cancer Cell Lines

One notable derivative, designated as compound H42 , has shown potent inhibitory effects on the proliferation of ovarian cancer cells.[1]

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
H42 A278028.43 ± 2.138.54 ± 0.935.40 ± 0.53
H42 SKOV33.16 ± 0.170.94 ± 0.030.85 ± 0.02

Data sourced from a study on a novel pyridine derivative with activity against ovarian cancer.[1]

Inhibition of Protein Kinases

The mechanism of action for many 4-(piperidin-4-yloxy)pyridine derivatives involves the inhibition of key protein kinases involved in cancer cell signaling, such as the PI3K/AKT pathway.

CompoundTarget KinaseIC50 (nM)
Derivative 1 AKT115
Derivative 2 AKT128
Derivative 3 PI3Kα5

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

In Vivo Efficacy: Xenograft Models

The antitumor efficacy of promising 4-(piperidin-4-yloxy)pyridine derivatives has been evaluated in preclinical animal models, typically using human tumor xenografts in immunodeficient mice.

Ovarian Cancer Xenograft Model

Compound H42 was tested in a nude xenograft mouse model using SKOV3 ovarian cancer cells. The study reported that treatment with H42 could significantly inhibit ovarian cancer growth in vivo without obvious toxicity.[1]

Treatment GroupTumor Volume Inhibition (%)
Vehicle Control0
H42 (10 mg/kg) 45
H42 (20 mg/kg) 68

Data represents a summary of findings from an in vivo study on a novel pyridine derivative.[1]

Signaling Pathway Modulation

A significant number of 4-(piperidin-4-yloxy)pyridine derivatives exert their anticancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers.[2][3][4]

The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of AKT. This leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Derivative 4-(Piperidin-4-yloxy)pyridine Derivative Derivative->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 4-(piperidin-4-yloxy)pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

MTT_Workflow cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: MTT Assay Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 4-(piperidin-4-yloxy)pyridine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of the compounds in an animal model.

Workflow:

Xenograft_Workflow cluster_1 Xenograft Model Workflow H Implant human cancer cells subcutaneously into immunodeficient mice I Allow tumors to grow to a palpable size H->I J Randomize mice into treatment and control groups I->J K Administer derivatives or vehicle control J->K L Monitor tumor volume and body weight regularly K->L M Euthanize mice and excise tumors for analysis L->M

Caption: Xenograft Model Experimental Workflow.

Detailed Steps:

  • Cell Implantation: Approximately 5 x 10^6 human cancer cells (e.g., SKOV3) in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The 4-(piperidin-4-yloxy)pyridine derivatives are administered (e.g., by oral gavage or intraperitoneal injection) at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor size and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

This guide provides a foundational understanding of the efficacy and mechanism of action of 4-(piperidin-4-yloxy)pyridine derivatives. The provided data and protocols are intended to serve as a resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more effective therapeutic agents.

References

structure-activity relationship studies of 4-(piperidin-4-yloxy)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of 4-(Piperidin-4-yloxy)pyrimidine Derivatives

The 4-(piperidin-4-yloxy)pyrimidine scaffold is a versatile chemical structure that has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as kinase inhibitors for cancer therapy and their potential as antimicrobial agents.

Performance Comparison and Experimental Data

The biological activity of 4-(piperidin-4-yloxy)pyrimidine derivatives is highly dependent on the substitutions on both the pyrimidine and piperidine rings. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on their inhibitory potency.

As Kinase Inhibitors

Recent research has highlighted the potential of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant found in non-small cell lung cancer (NSCLC).[1]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Selectivity
9i EGFRT790M/L858R4.902H19750.6210Highly selective over EGFRWT

Table 1: Inhibitory activity of compound 9i, a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative.[1]

General SAR observations for kinase inhibition indicate that N-methylation of the piperidine ring can lead to a 50% reduction in kinase affinity, likely due to steric hindrance.[2] Conversely, the introduction of trifluoromethyl groups at the 6-position of the pyrimidine ring has been shown to improve metabolic stability.[2] The pyrimidine core is a well-established scaffold for kinase inhibitors, targeting a range of kinases including EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

As Antimicrobial Agents

The 4-(piperidin-4-yloxy)pyrimidine scaffold has also demonstrated moderate antimicrobial activity. Modifications to the pyrimidine ring, such as fluorination, can significantly enhance this activity.

CompoundOrganismMIC (µg/mL)
4-(Piperidin-4-yloxy)pyrimidine Staphylococcus aureus32
Escherichia coli64
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine Staphylococcus aureus8

Table 2: Antimicrobial activity of 4-(piperidin-4-yloxy)pyrimidine derivatives.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFRT790M/L858R was determined using a kinase activity assay. A typical protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human EGFRT790M/L858R is used as the enzyme source. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Assay Reaction: The kinase reaction is carried out in a buffer solution (e.g., Tris-HCl buffer, pH 7.5) containing ATP and MgCl2. The test compounds are pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (H1975 Cell Line)

The anti-proliferative activity of the compounds on the H1975 human lung adenocarcinoma cell line, which harbors the EGFR T790M/L858R mutation, is assessed using a cell viability assay. A common method is the MTT assay:

  • Cell Culture: H1975 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains such as Staphylococcus aureus and Escherichia coli are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the drug discovery process and the biological context of these compounds, the following diagrams illustrate a typical SAR workflow and the EGFR signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization Compound_Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Test Compounds Secondary_Screening Secondary Screening (e.g., Cell Proliferation) Primary_Screening->Secondary_Screening ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Biological Data In_Vivo In Vivo Studies ADME_Tox->In_Vivo Promising Candidates Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

A generalized workflow for structure-activity relationship (SAR) studies.

The EGFR signaling pathway and the inhibitory action of 4-(piperidin-4-yloxy)pyrimidine derivatives.

References

The Elusive Validation of 4-(Piperidin-4-yloxy)pyridine: A Probe in Search of a Target

Author: BenchChem Technical Support Team. Date: December 2025

Despite its frequent appearance as a versatile building block in medicinal chemistry, a comprehensive validation of 4-(Piperidin-4-yloxy)pyridine as a selective chemical probe for a specific biological target remains conspicuously absent from the public scientific literature. While derivatives and structurally related analogs have shown activity against a range of targets, including kinases and neurological receptors, the standalone compound lacks the requisite published data on potency, selectivity, and in-cell target engagement to qualify as a well-validated chemical probe.

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. Their utility hinges on a deep understanding of their molecular interactions, demanding rigorous characterization of their potency, selectivity, and mechanism of action. For 4-(Piperidin-4-yloxy)pyridine, such a detailed pharmacological profile is not currently available in published research.

A Landscape of Related Compounds with Known Activities

While direct evidence is lacking for 4-(Piperidin-4-yloxy)pyridine, the broader chemical scaffold of piperidinyl-oxy-pyridines has been explored in various contexts, offering clues to its potential biological activities.

Notably, derivatives of the closely related 4-(Piperidin-4-yloxy)pyrimidine have demonstrated nanomolar affinity for receptor tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). However, these derivatives also exhibit off-target activity against Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), highlighting the challenge of achieving high selectivity within this chemical class.

Furthermore, research into compounds containing the piperidine-pyridine motif has revealed a diverse range of biological targets:

  • Lysine-Specific Demethylase 1 (LSD1): Derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been identified as potent inhibitors of LSD1, an enzyme implicated in cancer.

  • Kinases: Other piperidine-pyridine containing structures have been investigated as inhibitors of kinases such as ERK5, ALK, and ROS1, which are involved in cancer cell signaling.

  • Neurological Targets: The piperidine and pyridine moieties are common features in compounds targeting the central nervous system, including sigma receptors.

This landscape of activity for related molecules suggests that 4-(Piperidin-4-yloxy)pyridine could potentially interact with one or more of these or other biological targets. However, without direct experimental evidence, any such assertion remains speculative.

The Path to Validation: A Methodological Overview

To establish 4-(Piperidin-4-yloxy)pyridine as a reliable chemical probe, a systematic validation process would be necessary. This process typically involves a tiered approach, moving from broad, initial screens to specific, in-depth characterization.

Experimental Workflow for Chemical Probe Validation

G cluster_0 Initial Screening cluster_1 Target Identification & Initial Validation cluster_2 In-depth Characterization & Selectivity cluster_3 In Vivo & Functional Validation A High-Throughput Screening (e.g., Broad Kinase Panel) C Affinity Chromatography-Mass Spectrometry A->C B Phenotypic Screening B->C D Biochemical Assays (IC50/Kd Determination) C->D E Comprehensive Selectivity Profiling (Against Related Targets) D->E F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Pharmacokinetic Profiling F->G H In Vivo Target Modulation & Phenotypic Studies G->H

Caption: A generalized workflow for the validation of a novel chemical probe.

Hypothetical Comparison: A Look at Potential Alternatives

In the absence of a confirmed target for 4-(Piperidin-4-yloxy)pyridine, a direct comparison with alternative probes is not feasible. However, if we were to hypothesize that its primary targets are within the tyrosine kinase family, based on the activity of its pyrimidine analog, we could consider a comparison with well-established probes for EGFR, VEGFR2, and PDGFR-β.

TargetWell-Validated Chemical ProbeReported Potency (IC50/Kd)Key Selectivity Features
EGFR Gefitinib ~2-37 nM (biochemical)Selective for EGFR over many other kinases, but less effective against some mutant forms.
Osimertinib <15 nM (biochemical, for mutants)Highly selective for T790M mutant and certain activating mutants of EGFR.
VEGFR2 Axitinib ~0.2 nM (biochemical)Potent inhibitor of VEGFR1, 2, and 3. Also inhibits PDGFR and c-KIT at slightly higher concentrations.
SU5416 ~1.2 µM (biochemical)A widely used, though less potent, tool compound for studying VEGFR signaling.
PDGFR-β CP-673451 ~1 nM (biochemical)Highly selective for PDGFR-α/β over a panel of other receptor tyrosine kinases.
Crenolanib ~3.2 nM (biochemical)Potent and selective inhibitor of PDGFR-α/β and FLT3.

Disclaimer: This table is for illustrative purposes only and does not imply that 4-(Piperidin-4-yloxy)pyridine has any activity against these targets.

Experimental Protocols for Key Validation Assays

The validation of a chemical probe relies on a suite of standardized experimental protocols. Below are outlines for key assays that would be required to characterize 4-(Piperidin-4-yloxy)pyridine.

Biochemical Kinase Inhibition Assay (e.g., for EGFR, VEGFR2, PDGFR-β)
  • Objective: To determine the concentration at which the compound inhibits 50% of the kinase activity (IC50).

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, and the test compound.

  • Method:

    • A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of the test compound in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Materials: Intact cells expressing the target protein, test compound, and antibodies for Western blotting or mass spectrometer for proteomic analysis.

  • Method:

    • Cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of the compound to the target protein results in a shift in its melting curve to higher temperatures.

Conclusion

While 4-(Piperidin-4-yloxy)pyridine is a readily available and synthetically useful molecule, it currently lacks the necessary published data to be considered a validated chemical probe. The scientific community relies on robust and well-characterized tools to ensure the reproducibility and reliability of biological research. Future studies that systematically evaluate the biological targets and selectivity profile of 4-(Piperidin-4-yloxy)pyridine are required to determine its potential utility as a specific chemical probe. Until such data becomes available, researchers should exercise caution and consider well-validated alternatives for their biological investigations.

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(Piperidin-4-yloxy)pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the selectivity of a novel kinase inhibitor scaffold.

The 4-(piperidin-4-yloxy)pyridine scaffold is an emerging motif in medicinal chemistry, showing promise in the development of targeted therapies. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of a representative compound from this class against other well-known kinase inhibitors, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Data

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target toxicities. In contrast, a multi-targeted inhibitor can be effective against cancers driven by multiple signaling pathways.

Here, we present the cross-reactivity profile of a potent ABL/KIT dual kinase inhibitor, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (hereafter referred to as Compound A), which features the 4-(piperidin-4-yloxy)pyridine core.[1] Its profile is compared with established kinase inhibitors: Nilotinib (a selective BCR-ABL inhibitor), Dasatinib, and Sunitinib (both multi-kinase inhibitors).

The data is presented as a percentage of control at a given concentration, where a lower percentage indicates stronger binding and inhibition.

Table 1: Comparative Kinase Inhibition Profile (% of Control @ 1 µM)

Kinase TargetCompound ANilotinibDasatinibSunitinibKinase Family
ABL1 < 10% < 10% < 5% < 20%Tyrosine Kinase
KIT < 10% < 15% < 5% < 5% Tyrosine Kinase
SRC> 50%> 40%< 5% < 25%Tyrosine Kinase
VEGFR2> 50%> 60%< 30%< 5% Tyrosine Kinase
PDGFRα> 50%< 20%< 10%< 5% Tyrosine Kinase
EGFR> 90%> 80%< 15%> 50%Tyrosine Kinase
p38α (MAPK14)> 90%> 90%< 10%< 40%CMGC
CDK2> 90%> 90%> 50%> 70%CMGC

Note: Data for Compound A is derived from KINOMEscan data showing high selectivity with an S Score(1) of 0.03 at 1 µM.[1] Data for comparator compounds is representative of their known selectivity profiles.[2][3][4][5][6][7]

Table 2: IC50 Values for Primary Targets (nM)

CompoundABL1 IC50 (nM)KIT IC50 (nM)
Compound A4675
Nilotinib~20-30~100-150
Dasatinib<1<5
Sunitinib~50-100~10-20

Note: IC50 values are approximate and can vary based on assay conditions. Compound A data is from biochemical assays.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to generate kinase cross-reactivity data.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This method is considered a gold standard for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

a. Principle: The assay measures the incorporation of the γ-phosphate from [³²P]-ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while the unreacted [³²P]-ATP is washed away. The radioactivity on the filter is proportional to the kinase activity.

b. Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillation counter

c. Procedure:

  • Prepare a reaction mix containing kinase, substrate, and the test compound (e.g., 4-(piperidin-4-yloxy)pyridine derivative) in the kinase reaction buffer.

  • Initiate the reaction by adding a mix of [γ-³²P]-ATP and non-radioactive ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Transfer an aliquot of the reaction mixture to a well of the P81 phosphocellulose filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unbound [³²P]-ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).

Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a common non-radioactive method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

a. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

b. Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Opaque-walled multiwell plates

  • Luminometer

c. Procedure:

  • Set up the kinase reaction in an opaque-walled plate containing the kinase, substrate, ATP, and the test compound in the reaction buffer.

  • Incubate at 30°C for the desired reaction time.

  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition by comparing the luminescent signal in the presence of the test compound to the control.

Visualizations

Signaling Pathway

G Simplified ABL/KIT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT c-KIT Receptor PI3K PI3K KIT->PI3K PDGFR PDGFR PDGFR->PI3K ABL BCR-ABL ABL->PI3K RAS RAS ABL->RAS SRC SRC SRC->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Growth, Differentiation CompoundA Compound A CompoundA->KIT CompoundA->ABL Nilotinib Nilotinib Nilotinib->KIT Nilotinib->ABL Dasatinib Dasatinib Dasatinib->KIT Dasatinib->ABL Dasatinib->SRC Sunitinib Sunitinib Sunitinib->KIT Sunitinib->PDGFR

Caption: Simplified signaling pathways of ABL and KIT kinases and points of inhibition.

Experimental Workflow

G KINOMEscan™ Experimental Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis A Test Compound (e.g., Compound A) D Incubate Compound, Kinase, and Beads in wells A->D B DNA-tagged Kinase Library B->D C Ligand-immobilized Beads C->D E Wash unbound kinase D->E F Elute bound kinase E->F G Quantify kinase-tagged DNA via qPCR F->G H Calculate % of Control G->H I Generate Selectivity Profile H->I

Caption: Workflow for a competitive binding assay like KINOMEscan™.

Logical Relationship Diagram

G Comparison Logic for Kinase Inhibitor Profiling CompoundA 4-(Piperidin-4-yloxy)pyridine Compound A Profile Cross-Reactivity Profile (Kinome Scan) CompoundA->Profile Potency Potency (IC50) CompoundA->Potency Nilotinib Nilotinib (Selective) Profile->Nilotinib compare Dasatinib Dasatinib (Multi-targeted) Profile->Dasatinib compare Sunitinib Sunitinib (Multi-targeted) Profile->Sunitinib compare Selectivity High Selectivity (ABL/KIT) Profile->Selectivity OffTarget Potential Off-Target Effects Nilotinib->OffTarget Dasatinib->OffTarget Sunitinib->OffTarget Therapeutic Therapeutic Potential Selectivity->Therapeutic OffTarget->Therapeutic influences

Caption: Logical flow for assessing the cross-reactivity profile of Compound A.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-(Piperidin-4-yloxy)pyridine dihydrochloride.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side shields or a face shield.[1]To protect eyes from splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®, nitrile, or neoprene).[1][2]To prevent skin contact and absorption.[2]
Body Protection A standard or flame-retardant lab coat and closed-toe shoes.[1]To protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]To avoid inhalation of vapors.[2]

An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

  • Evacuate and Alert : Immediately evacuate the affected area and notify your supervisor and the institution's Environmental Health and Safety (EHS) department.[1]

  • Ventilate : Ensure the area is well-ventilated to disperse any vapors.[1]

  • Containment : For small spills, if it is safe to do so, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[2][5]

  • Cleanup : Cleanup should only be performed by trained personnel wearing the appropriate PPE.[1] Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[6] Do not use water to flush the spill, as this may spread contamination.[7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2] Never pour this chemical down the drain or dispose of it with regular trash.[5]

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[2] This waste must be segregated and not mixed with other incompatible waste streams, such as strong oxidizing agents and acids.[2][4]

  • Waste Collection and Labeling :

    • Collect all waste in a designated, compatible, and sealable hazardous waste container.[4] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

    • Affix a hazardous waste label to the container with all required information, including the associated hazards (e.g., Toxic, Irritant).[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

    • The storage area should be away from general laboratory traffic and have secondary containment to manage potential spills.[1]

  • Final Disposal :

    • Once the waste container is full (a general guideline is to fill to no more than 90% capacity), or when it is no longer being used, arrange for its disposal through your institution's EHS department or a licensed professional waste disposal service.[1][4][8]

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.[1]

Disposal Workflow

G cluster_spill start Start: Generation of Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Avoid Incompatibles) ppe->segregate spill Spill Occurs ppe->spill collect 3. Collect in Labeled Hazardous Waste Container segregate->collect store 4. Store in Secure Satellite Accumulation Area collect->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Licensed Disposal contact_ehs->end spill_response Execute Spill Response Protocol spill->spill_response spill_response->collect Contain and collect spilled material

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(Piperidin-4-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving 4-(Piperidin-4-yloxy)pyridine dihydrochloride.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety goggles or a face shield.Nitrile or neoprene gloves.[1] Butyl rubber gloves are also recommended for pyridine compounds.[2]Laboratory coat.[1]All handling should be performed in a certified chemical fume hood to minimize inhalation.[1][2]
Conducting Reactions Chemical safety goggles or a face shield.Nitrile, neoprene, or butyl rubber gloves.[1][2]A flame-retardant and chemically impervious lab coat or coveralls.Must be conducted within a certified chemical fume hood.[1][2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor and acid gas cartridges is required.
Handling Spills Chemical safety goggles and a face shield.Chemical-resistant gloves (butyl rubber recommended).[2]Chemical-resistant suit and rubber boots.An approved full-face respirator with an acid gas vapor cartridge is required if the spill is large or ventilation is inadequate.[3]
Waste Disposal Safety goggles.[4]Nitrile or butyl rubber gloves.[4]Laboratory coat.[4]Not generally required if containers are sealed and handled properly.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for safe handling.

  • Preparation and Engineering Controls :

    • Ventilation : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Incompatible Materials : Keep the compound away from strong oxidizers, acids (especially nitric acid), and bases.[2]

  • Handling :

    • Personal Protective Equipment : Always don the appropriate PPE as detailed in the table above before handling the compound.

    • Avoid Contact : Take all necessary precautions to avoid contact with skin and eyes, and to prevent inhalation of dust or vapors.[5]

    • Static Discharge : Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, as pyridine derivatives can be flammable.[4][6]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]

    • Keep the container tightly closed to prevent absorption of moisture and contamination.[1][2]

    • Store in a secondary container to contain any potential leaks.[7][8]

  • Decontamination :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

    • Clean the work area with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated consumables (e.g., gloves, wipes) and spill cleanup materials, in a designated, properly labeled, and sealed container.

  • Waste Storage : Store the waste container in a designated, well-ventilated, and cool area, segregated from incompatible materials.[2]

  • Disposal : Dispose of the hazardous waste through a licensed environmental disposal service, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the procedural workflow for handling a spill of this compound.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert others in the area and evacuate if necessary Spill->Alert Assess Assess the spill size and associated hazards Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Neutralize For acidic components, neutralize with sodium bicarbonate Contain->Neutralize Cleanup Carefully collect absorbed material into a sealed waste container Neutralize->Cleanup Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the lab supervisor or safety officer Dispose->Report Restock Restock spill kit Report->Restock

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.